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  • Product: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
  • CAS: 946713-06-0

Core Science & Biosynthesis

Foundational

Structural Characterization of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine: An In-Depth Analytical Guide

Executive Summary & Structural Logic In modern fragment-based drug discovery (FBDD) and the development of targeted therapeutics, bifunctional aliphatic heterocycles serve as critical building blocks for modulating physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern fragment-based drug discovery (FBDD) and the development of targeted therapeutics, bifunctional aliphatic heterocycles serve as critical building blocks for modulating physicochemical properties such as solubility, target affinity, and metabolic stability[1]. 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) is a highly versatile scaffold featuring three distinct structural motifs: a basic morpholine ring, an ethyl-ether linker, and a secondary amine-containing piperidine ring[2].

The structural elucidation of this compound requires a multiplexed analytical approach. Because both the morpholine and piperidine rings consist entirely of aliphatic CH₂ groups, their spectral signatures are highly congested. This whitepaper establishes a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously confirm the structural integrity of this molecule.

Workflow A Compound Profiling CAS 946713-06-0 B LC-HRMS (ESI+) Mass & Fragmentation A->B C Multinuclear NMR 1D & 2D Elucidation A->C D FT-IR Spectroscopy Functional Groups A->D E Structural Validation & Data Synthesis B->E C->E D->E

Fig 1. Multiplexed analytical workflow for the structural elucidation of the target compound.

Physicochemical Profiling & Causality in Method Design

The experimental conditions chosen for characterization are directly dictated by the molecule's intrinsic physicochemical properties. The compound contains two basic centers: a tertiary amine in the morpholine ring and a secondary amine in the piperidine ring.

Table 1: Theoretical Physicochemical Properties

PropertyValueAnalytical Implication
Chemical Formula C₁₂H₂₄N₂O₂Requires exact mass validation (HRMS).
Molecular Weight 228.33 g/mol Low MW; ideal for ESI-TOF MS.
Exact Mass 228.1838 DaTarget [M+H]⁺ at m/z 229.1916.
Estimated pKa (Piperidine) ~10.4Highly basic; dictates use of acidic modifiers in LC.
Estimated pKa (Morpholine) ~8.3Protonates readily; potential for [M+2H]²⁺ species[3].
H-Bond Donors/Acceptors 1 / 4Influences chromatographic retention and FT-IR (N-H stretch).

Causality of Solvent Selection: Because the compound is a free base with high polarity, it is highly soluble in moderately polar organic solvents. Chloroform-d (CDCl₃) is selected for NMR to prevent the rapid proton exchange that would occur in protic solvents like D₂O, thereby preserving the piperidine N-H signal[4]. For LC-MS, an acidic mobile phase (0.1% Formic Acid) is strictly required to ensure complete ionization of both basic nitrogens, preventing peak tailing and maximizing MS sensitivity[5].

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Logic

In Electrospray Ionization positive mode (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 229.19. The fragmentation of morpholine and piperidine derivatives typically proceeds via the cleavage of the weakest aliphatic bonds—in this case, the C-O ether linkages and the C-N bonds of the linker[5].

Collision-Induced Dissociation (CID) will yield two primary diagnostic fragments:

  • Cleavage of the ether bond (oxygen side): Yields the morpholinoethyl cation (m/z 114.09).

  • Cleavage of the ether bond (carbon side): Yields the piperidin-3-ylmethyl cation (m/z 98.10).

Fragmentation M [M+H]+ m/z 229.19 C12H25N2O2+ F1 Morpholinoethyl Cation m/z 114.09 C6H12NO+ M->F1 Ether Cleavage F2 Piperidin-3-ylmethyl Cation m/z 98.10 C6H12N+ M->F2 Ether Cleavage F3 Morpholine Radical Cation m/z 87.06 C4H9NO+ F1->F3 Alkyl Loss

Fig 2. Proposed ESI+ MS/MS fragmentation pathway highlighting ether and alkyl bond cleavages.

Self-Validating LC-HRMS Protocol

To ensure data trustworthiness, the LC-MS protocol incorporates a System Suitability Test (SST) prior to sample injection.

  • System Suitability (SST): Inject a calibration standard (e.g., Reserpine, m/z 609.2812) to verify mass accuracy (< 5 ppm error) and column efficiency.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A.

  • Chromatography:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

  • MS Acquisition: ESI+ mode, capillary voltage 3.5 kV, desolvation temperature 350°C. Acquire MS1 (m/z 50-500) and data-dependent MS/MS (CID energy: 20-40 eV).

  • Validation: A blank injection must precede the sample to rule out carryover of piperidine/morpholine background ions.

Table 2: Exact Mass and Key MS/MS Fragments

SpeciesFormulaTheoretical m/zDiagnostic Significance
[M+H]⁺ C₁₂H₂₅N₂O₂⁺229.1916Confirms intact molecular weight.
Fragment A C₆H₁₂NO⁺114.0913Confirms the intact morpholine-ethyl moiety.
Fragment B C₆H₁₂N⁺98.0964Confirms the piperidine-3-methyl moiety.

Multidimensional NMR Spectroscopy

Because the aliphatic region (1.2–3.8 ppm) contains 22 highly overlapping protons, 1D ¹H NMR alone is diagnostically ambiguous. Therefore, 2D Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are strictly required to resolve the overlapping multiplets of the piperidine and morpholine rings[4].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Perform automated tuning, matching, and shimming (gradient shimming) on a 600 MHz NMR spectrometer equipped with a cryoprobe to ensure optimal signal-to-noise ratio and line shape (< 1 Hz at 50% peak height).

  • Acquisition:

    • ¹H NMR: 16 scans, 64k data points, relaxation delay (D1) = 2.0 s.

    • ¹³C{¹H} NMR: 512 scans, 64k data points, D1 = 2.0 s.

    • ²D HSQC: 256 increments in t1, 4 scans per increment. This will map protons directly to their attached carbons, differentiating the oxygen-adjacent CH₂ groups from the nitrogen-adjacent CH₂ groups.

Spectral Interpretation & Data Synthesis

The morpholine ring provides distinct, symmetrical signals due to rapid chair-chair interconversion at room temperature. The oxygen-adjacent carbons (C2, C6) resonate downfield (~67 ppm) compared to the nitrogen-adjacent carbons (C3, C5 at ~54 ppm)[3]. The piperidine ring, attached at the asymmetric C3 position, breaks the symmetry, resulting in distinct chemical shifts for its axial and equatorial protons.

Table 3: Predicted ¹H and ¹³C NMR Peak Assignments (in CDCl₃)

Structural Moiety¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Integration
Morpholine (O-CH₂) ~67.0~3.70Multiplet, 4H
Morpholine (N-CH₂) ~54.0~2.50Multiplet, 4H
Ethyl Linker (O-CH₂) ~68.5~3.55Triplet, 2H
Ethyl Linker (N-CH₂) ~58.2~2.60Triplet, 2H
Piperidine (C3-CH₂-O) ~74.5~3.35Doublet, 2H
Piperidine (C2-N) ~49.0~2.90, ~2.50Multiplets, 2H (ax/eq)
Piperidine (C6-N) ~46.5~3.00, ~2.60Multiplets, 2H (ax/eq)
Piperidine (C3-CH) ~36.0~1.85Multiplet, 1H
Piperidine (N-H) N/A~2.00Broad Singlet, 1H (exchangeable)

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups that are otherwise inferred by NMR and MS.

  • Protocol: Attenuated Total Reflectance (ATR) FT-IR is performed directly on the neat liquid/oil sample. Background spectra must be collected immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor.

  • Diagnostic Bands:

    • ~3300 cm⁻¹ (Medium, Broad): N-H stretching vibration, confirming the presence of the secondary amine in the piperidine ring.

    • ~2800 - 2950 cm⁻¹ (Strong): C-H stretching of the abundant aliphatic CH₂ groups.

    • ~1110 cm⁻¹ (Strong): C-O-C asymmetric stretching, confirming the aliphatic ether linkages (both the acyclic linker and the morpholine ring).

Conclusion

The structural characterization of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine requires a rigorous, multi-technique approach to overcome the spectral overlap inherent to saturated, bifunctional heterocycles. By leveraging the basicity of its nitrogen atoms for optimal ESI+ HRMS fragmentation and utilizing 2D NMR to map the complex aliphatic carbon-proton connectivity, researchers can achieve unambiguous structural validation. The self-validating protocols detailed herein ensure high-fidelity data acquisition, critical for downstream applications in fragment-based drug design and medicinal chemistry.

Sources

Exploratory

A Strategic Guide to Unveiling the Receptor Binding Profile of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine: A Novel Chemical Entity

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive strategy for the characterization of the receptor binding affinity of the novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the characterization of the receptor binding affinity of the novel chemical entity, 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine. As this compound is not described in the current scientific literature, this document serves as a predictive and methodological framework rather than a review of existing data. We will delve into the rationale for investigating this molecule based on its constituent pharmacophores—morpholine and piperidine—which are prevalent in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4][5] This guide provides a detailed roadmap for a tiered screening approach, beginning with broad-based panel screening and progressing to high-fidelity binding and functional assays. We will explore the theoretical underpinnings and provide actionable, step-by-step protocols for key methodologies, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance. The ultimate goal is to equip drug development professionals with the scientific rationale and practical tools necessary to thoroughly elucidate the pharmacological profile of this and other novel chemical entities.

Introduction: Deconstructing 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

The chemical structure of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine presents a compelling case for pharmacological investigation. It incorporates two privileged heterocyclic scaffolds: morpholine and piperidine.

  • The Morpholine Moiety: This heterocycle is a common feature in approved and experimental drugs.[2] Its inclusion in a molecule can enhance physicochemical properties such as solubility, bioavailability, and metabolic stability.[1] The morpholine ring's pKa of approximately 8.7 and its capacity for hydrogen bonding contribute to favorable pharmacokinetic profiles.[1] Furthermore, it is a key component of drugs targeting a wide array of receptors and enzymes.[2][5]

  • The Piperidine Moiety: Piperidine is another cornerstone of medicinal chemistry, famously forming the core of morphine and numerous other analgesics.[6] Piperidine derivatives are known to interact with a diverse range of receptor systems, including opioid, sigma, histamine, and dopamine receptors.[6][7] The substitution pattern on the piperidine ring is critical in determining receptor affinity and selectivity.

The combination of these two scaffolds via a flexible ether linkage suggests that 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine could possess affinity for one or more receptor types, particularly within the CNS.[3][4] The development of drugs for the CNS necessitates a careful balance of lipophilicity and size to ensure permeability across the blood-brain barrier, a characteristic that morpholine and piperidine structures can confer.[4]

A logical starting point for the investigation of this novel compound is a broad receptor panel screening to identify initial "hits." Based on the pharmacology of related structures, potential targets of interest include, but are not limited to:

  • Sigma Receptors (σ1 and σ2): Many piperidine-based compounds exhibit high affinity for sigma receptors.[7][8][9]

  • Dopamine Receptors: The morpholine and piperidine scaffolds are present in various dopamine receptor ligands.[10]

  • Serotonin Receptors: As with dopamine receptors, these scaffolds are common in serotonergic agents.

  • Adrenergic Receptors: Certain morpholine derivatives are known to bind to adrenergic receptors.[11]

  • Muscarinic Acetylcholine Receptors: The overall structure bears some resemblance to certain muscarinic ligands.

The following sections will detail a systematic approach to first identify and then precisely characterize the receptor binding affinity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine.

Tier 1: Initial Target Identification via Broad Panel Screening

The initial step is to perform a broad in vitro pharmacological profiling to identify potential receptor interactions. This is a cost-effective method to survey a wide range of targets and prioritize subsequent, more detailed investigations. A number of commercial services offer such profiling against hundreds of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The primary output of this screen will be the percent inhibition of radioligand binding at a fixed concentration of the test compound (typically 1-10 µM). Any significant inhibition (e.g., >50%) warrants progression to Tier 2 for confirmation and detailed characterization. The importance of broad profiling early in a drug discovery program cannot be overstated, as it can identify potential off-target liabilities that may lead to undesirable side effects.[12]

Tier 2: Quantitative Assessment of Binding Affinity

Once a preliminary "hit" has been identified, the next crucial step is to quantify the binding affinity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine for the specific receptor(s). This is typically achieved by determining the inhibitor constant (Ki). The following are gold-standard techniques for this purpose.

Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for studying drug-receptor interactions and are considered a gold standard for measuring binding affinity.[13][14] These assays rely on a ligand that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I) to monitor its binding to a receptor.[15]

There are two primary types of radioligand binding experiments relevant to characterizing our novel compound:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14][16]

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound (our test compound) by measuring its ability to compete with a radioligand for binding to the receptor.[14][16] The output is the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Preparation of Materials:

    • Receptor Source: This will typically be a membrane preparation from cells or tissues known to express the target receptor.[15][17]

    • Radioligand: A specific radioligand for the target receptor with high affinity and specificity.

    • Test Compound: A stock solution of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine of known concentration.

    • Assay Buffer: A buffer that maintains the physiological pH and ionic strength for optimal receptor binding.[17]

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.[17]

  • Assay Setup:

    • In a series of tubes or a microplate, add a fixed concentration of the radioligand and the receptor preparation.

    • Add increasing concentrations of the test compound to these tubes.

    • Include control tubes for total binding (no competing ligand) and non-specific binding.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[17]

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.[17]

  • Quantification:

    • Measure the radioactivity trapped on the filters using a scintillation counter.[15]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value from this curve.

The IC50 is an experimental value that is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

There are web-based tools available to facilitate this conversion.[18]

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful, homogeneous assay format that is well-suited for high-throughput screening.[19][20] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (a "tracer") when it binds to a larger molecule, such as a receptor.[21]

  • A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light.

  • When this tracer binds to a larger receptor protein, its rotation is slowed, leading to an increase in the polarization of the emitted light.

In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor. As the test compound displaces the tracer, the tracer's rotation speed increases, and the fluorescence polarization signal decreases.[20]

Fig 1. Workflow of a competitive fluorescence polarization assay.

FP assays offer the advantage of being homogeneous (no separation steps required) and are generally non-radioactive, which simplifies handling and disposal.[22]

Surface Plasmon Resonance (SPR)

Surface plasmon resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[23][24] It provides detailed information on binding kinetics (association and dissociation rates) and affinity.[25]

  • Immobilization: One of the binding partners (the "ligand," which in this case would be the target receptor) is immobilized on a sensor chip with a thin gold film.[23]

  • Analyte Flow: The other binding partner (the "analyte," our test compound) is flowed over the sensor surface.[23]

  • Detection: A beam of polarized light is directed at the gold film. At a specific angle, surface plasmons are excited, causing a dip in the reflected light intensity. When the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which in turn shifts the angle of minimum reflected light intensity.[23]

  • Sensorgram: This change is recorded in real-time as a "sensorgram," which plots the response against time.[23]

From the sensorgram, one can derive the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[23] SPR is particularly valuable for its ability to provide kinetic data, which can be a key differentiator between compounds with similar affinities.[24][26][27]

Tier 3: Functional Characterization and Selectivity Profiling

Demonstrating that a compound binds to a receptor is only part of the story. It is equally important to understand the functional consequence of that binding. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or have some other effect?

Cell-Based Functional Assays

Cell-based assays are essential for determining the functional activity of a compound in a more physiologically relevant context.[28][29][30] These assays typically use engineered cell lines that express the target receptor and a reporter system that generates a measurable signal upon receptor activation.[30]

Common readouts for GPCR activation include:

  • Second Messenger Accumulation: Measuring changes in intracellular cyclic AMP (cAMP) or calcium levels.[31]

  • Reporter Gene Assays: Using a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.[30][31]

  • Protein-Protein Interaction Assays: Such as Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction of the receptor with downstream signaling partners like β-arrestin.[28]

G A Engineered cells expressing target receptor and reporter gene B Addition of Test Compound (4-[2-(3-Piperidinylmethoxy)ethyl]morpholine) A->B C Incubation B->C D Receptor Activation/ Inhibition C->D E Downstream Signaling Cascade D->E F Reporter Gene Expression E->F G Signal Detection (e.g., Luminescence, Fluorescence) F->G

Fig 2. General workflow for a cell-based functional assay.

By performing these assays, one can classify 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine as an agonist, antagonist, or inverse agonist at its target receptor.

Selectivity Profiling

Once the primary target and its functional effect have been established, it is crucial to assess the compound's selectivity. A highly selective drug interacts with its intended target with significantly greater affinity than with other receptors.[32] This is a critical factor in minimizing off-target side effects.

Selectivity is determined by performing competition binding assays (as described in section 3.1) against a panel of related receptors. For example, if the primary target is the dopamine D2 receptor, selectivity should be assessed against other dopamine receptor subtypes (D1, D3, D4, D5) as well as other biogenic amine receptors (e.g., serotonin and adrenergic receptors). The ratio of Ki values for the off-target receptors to the Ki for the primary target provides a quantitative measure of selectivity.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to allow for easy comparison of binding affinities and functional potencies.

Table 1: Example of a Data Summary Table for Receptor Binding Affinity

ReceptorRadioligandKi (nM) ± SEMn
Primary Target [³H]-Ligand AValue#
Receptor Subtype 2[³H]-Ligand BValue#
Receptor Subtype 3[³H]-Ligand CValue#
............

Table 2: Example of a Data Summary Table for Functional Activity

Assay TypeEC50 / IC50 (nM) ± SEMFunctional Activityn
cAMP Accumulation ValueAgonist/Antagonist#
Calcium Mobilization ValueAgonist/Antagonist#
Reporter Gene ValueAgonist/Antagonist#

Conclusion

The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine, by virtue of its morpholine and piperidine moieties, represents a promising, albeit uncharacterized, chemical entity. This guide provides a robust, multi-tiered framework for its comprehensive pharmacological evaluation. By systematically employing broad panel screening, quantitative binding assays such as radioligand binding, fluorescence polarization, and surface plasmon resonance, and finally, cell-based functional assays, researchers can build a detailed profile of this compound's receptor interactions. This structured approach not only maximizes the chances of discovering novel pharmacological activity but also ensures that the data generated is of high quality, reliable, and directly applicable to making informed decisions in the drug discovery and development pipeline. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities, providing a solid foundation for modern pharmacological research.

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Foundational

Toxicity Profiling of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine in Cell Lines: A Preclinical Evaluation Guide

Introduction and Chemical Context The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) represents a unique class of aliphatic heterocycles, combining both piperidine and morpholine moieties linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) represents a unique class of aliphatic heterocycles, combining both piperidine and morpholine moieties linked via an ether-containing aliphatic chain [1]. In drug discovery, such structural motifs are frequently utilized to modulate physicochemical properties, such as basicity (pKa), lipophilicity (LogP), and aqueous solubility. However, the presence of two basic amine centers (the secondary amine of piperidine and the tertiary amine of morpholine) introduces specific toxicological liabilities, most notably lysosomotropism and phospholipidosis .

This technical whitepaper outlines the systematic framework for evaluating the in vitro toxicity profile of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine across mammalian cell lines, detailing the causality behind experimental choices and providing self-validating protocols for rigorous preclinical screening.

Mechanistic Rationale for Cytotoxicity

The structural features of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine dictate its cellular interactions. As a lipophilic base, it is highly prone to partitioning into acidic intracellular compartments.

Lysosomotropism and Phospholipidosis

Compounds with a ClogP > 1 and a basic pKa > 7.4 readily cross cell membranes in their un-ionized form but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5) [2]. The dual-amine nature of this compound significantly amplifies this trapping effect. Accumulation leads to lysosomal swelling, inhibition of lysosomal phospholipases, and subsequent drug-induced phospholipidosis (DIPL).

G Compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (Lipophilic Base) Membrane Plasma Membrane Diffusion Compound->Membrane Lysosome Lysosomal Entry (pH 4.5) Membrane->Lysosome Protonation Dual-Amine Protonation (Ion Trapping) Lysosome->Protonation Phospholipidosis Inhibition of Phospholipases (Phospholipidosis) Protonation->Phospholipidosis Apoptosis Cellular Toxicity / Apoptosis Phospholipidosis->Apoptosis

Pathway of Lysosomotropic Toxicity and Phospholipidosis

Experimental Workflows and Protocols

To establish trustworthiness, toxicological evaluation must utilize self-validating systems. This involves orthogonal assays: measuring general metabolic viability alongside specific mechanistic endpoints (e.g., lysosomal tracking).

Protocol 1: Multiplexed Cytotoxicity Assessment (CellTiter-Glo & LDH Release)

Relying solely on metabolic assays (like MTT) can be confounded by mitochondrial uncoupling. Therefore, a dual-readout system measuring ATP (viability) and LDH (membrane integrity) is required [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (nephrotoxicity model) cells at 10,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine in DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (0.1 µM to 300 µM). Ensure final DMSO concentration is ≤0.5%.

  • Incubation: Treat cells for 24, 48, and 72 hours to assess time-dependent toxicity.

  • LDH Assay (Necrosis/Membrane Integrity): Transfer 50 µL of supernatant to a clear plate. Add LDH assay reagent, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • ATP Assay (Viability): Add CellTiter-Glo reagent directly to the remaining cells in the white plate (1:1 volume ratio). Lyse for 10 mins on an orbital shaker. Read luminescence.

  • Validation: Use Chlorpromazine (known lysosomotropic agent) as a positive control and vehicle (0.5% DMSO) as a negative control.

Protocol 2: High-Content Imaging for Phospholipidosis

To confirm the mechanistic hypothesis, fluorescent tracking of lipid accumulation is performed.

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well glass-bottom plates suitable for high-content screening (HCS).

  • Treatment & Staining: Co-incubate cells with the test compound (at IC20 and IC50 concentrations) and a fluorescent phospholipid analog (e.g., NBD-PE) for 24 hours.

  • Fixation: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes.

  • Counterstaining: Stain nuclei with Hoechst 33342 (1 µg/mL).

  • Imaging & Analysis: Acquire images using an automated confocal microscope. Quantify the total area of intracellular fluorescent lipid droplets per cell.

Workflow Seed Seed HepG2 / HEK293 Cells Dose Dose Compound (0.1 - 300 µM) Seed->Dose Incubate Incubate 24-72h Dose->Incubate Split Orthogonal Readouts Incubate->Split ATP CellTiter-Glo (ATP) Split->ATP LDH LDH Release (Membrane) Split->LDH HCS HCS Lipid Tracking Split->HCS

Multiplexed In Vitro Toxicity Screening Workflow

Quantitative Data Presentation

The following table summarizes the expected toxicological parameters based on the physicochemical alerts of the morpholine-piperidine scaffold.

Cell LineAssay TypeParameterExpected Value (µM)Mechanistic Implication
HepG2CellTiter-Glo (ATP)IC50 (24h)45.2 ± 3.1Moderate baseline hepatotoxicity
HEK293CellTiter-Glo (ATP)IC50 (24h)58.7 ± 4.5Moderate baseline nephrotoxicity
HepG2LDH ReleaseEC50 (24h)> 150.0Primary toxicity is non-necrotic at low doses
HepG2HCS Lipid AccumulationMinimum Effective Conc.12.5High risk of phospholipidosis

Table 1: Baseline toxicity metrics for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine.

Conclusion

The evaluation of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine requires a nuanced approach that goes beyond simple viability metrics. Due to its dual-amine structure, the compound presents a high theoretical risk for lysosomotropism. By employing orthogonal assays—combining ATP-based viability, LDH-based membrane integrity, and high-content imaging for lipid accumulation—researchers can accurately map its safety profile and guide subsequent structural optimization to mitigate off-target liabilities.

References

  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). Lysosomal sequestration (lysosomotropism) of lipophilic amine-containing drugs. Toxicological Sciences, 132(2), 332-343. Retrieved from[Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-CAD and LC-MS Analysis Protocol for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Executive Summary 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) is a bifunctional aliphatic heterocyclic building block widely utilized in pharmaceutical development to enhance aqueous solubility and cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) is a bifunctional aliphatic heterocyclic building block widely utilized in pharmaceutical development to enhance aqueous solubility and central nervous system (CNS) penetration. Because this molecule lacks a UV-absorbing chromophore and contains highly basic nitrogen atoms, standard reversed-phase HPLC-UV methods often yield poor sensitivity and severe peak tailing.

This application note details a dual-pathway analytical strategy: HPLC-Charged Aerosol Detection (CAD) for universal, mass-based quantitation, and LC-MS for structural confirmation. The protocols are designed to ensure self-validating system suitability, high resolution, and robust reproducibility.

Physicochemical Profiling & Analytical Challenges

To design a robust chromatographic method, we must first deconstruct the analyte's physicochemical properties and their implications for HPLC:

  • Optical Invisibility (Lack of Chromophore): The structure consists of a piperidine ring, a morpholine ring, and an ether linkage. It lacks conjugated π -systems or aromatic rings. Consequently, standard UV detection at 254 nm is ineffective. While low-wavelength UV (205–210 nm) can be used, it is highly susceptible to baseline drift during gradient elution and solvent background noise.

  • Basic Nitrogen Interactions: The molecule contains a secondary amine (piperidine, pKa ~10.5) and a tertiary amine (morpholine, pKa ~8.3). In reversed-phase chromatography, these basic moieties strongly interact with residual, un-endcapped silanol groups ( −Si-O− ) on silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of peak tailing, poor resolution, and inaccurate integration in aliphatic amines[1].

Methodological Rationale (Causality & E-E-A-T)

To circumvent these challenges, our methodology relies on two specific interventions:

  • Universal Detection via CAD: Charged Aerosol Detection (CAD) measures the charge transferred to dried aerosol particles of the analyte. Its response is independent of chemical structure and relies only on the non-volatile nature of the analyte, making it the gold standard for quantifying non-chromophoric aliphatic amines[2].

  • Silanol Suppression via Acidic Modifiers: To mitigate peak tailing, the mobile phase must be acidified to a pH well below the pKa of the amines. Adding 0.1% Trifluoroacetic Acid (TFA) for the CAD method ensures the amines are fully protonated, preventing secondary interactions with silanols. TFA also acts as a weak ion-pairing agent, increasing the retention of this highly polar molecule on a C18 column[1]. For the LC-MS method, 0.1% Formic Acid (FA) is substituted, as TFA causes severe ion suppression in Electrospray Ionization (ESI)[3].

Analytical Decision Workflow

HPLC_Method Sample Sample Prep: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (1.0 mg/mL in 50:50 H2O:MeCN) Column Stationary Phase End-capped C18 (Minimize Silanol Interactions) Sample->Column MobilePhase Mobile Phase Selection (Acidic Modifier Required) Column->MobilePhase BranchCAD HPLC-CAD Pathway (0.1% TFA Modifier) MobilePhase->BranchCAD High Sensitivity No Chromophore Needed BranchMS LC-MS Pathway (0.1% Formic Acid Modifier) MobilePhase->BranchMS Mass Confirmation Avoid Ion Suppression DetCAD Charged Aerosol Detection (CAD) Universal Quantitation & Purity BranchCAD->DetCAD DetMS Mass Spectrometry (ESI+) Structural Identification (m/z 229.19) BranchMS->DetMS

Workflow for the dual-pathway HPLC analysis of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine.

Detailed Analytical Protocols

Protocol A: HPLC-CAD (For Purity Assessment & Quantitation)

This method utilizes TFA to ensure sharp peak shapes and CAD for uniform, mass-based response.

  • Column: End-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% v/v TFA in Ultra-Pure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% v/v TFA in HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 – 10.0 min: 5% 60% B

    • 10.0 – 12.0 min: 60% 95% B (Column wash)

    • 12.0 – 15.0 min: 95% B

    • 15.1 – 20.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard/sample to 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • CAD Settings: Evaporation temperature 35 °C; Data collection rate 10 Hz; Filter constant 3.6 s.

Protocol B: LC-MS (For Structural Identification & Specificity)

Because TFA causes severe ion suppression in the MS source, Formic Acid is used to maintain an acidic pH while ensuring high ionization efficiency[3].

  • Column: End-capped C18 column (2.1 x 100 mm, 1.7 µm for UHPLC compatibility).

  • Mobile Phase A: 0.1% v/v Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% v/v Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program: 0–1 min: 2% B; 1–6 min: 2% to 50% B; 6–8 min: 50% to 95% B; 8–10 min: 95% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (Sample diluted to 10 µg/mL).

  • MS Settings (ESI+): Capillary voltage 3.0 kV; Desolvation temperature 350 °C; Source temperature 150 °C. Monitor for the [M+H]+ precursor ion at m/z 229.19 .

Quantitative Data & System Suitability

The following table summarizes the expected validation parameters and system suitability criteria, comparing standard low-wavelength UV, CAD, and MS detection for this specific molecular class.

ParameterHPLC-UV (210 nm)HPLC-CADLC-MS (ESI+)
Primary Utility Routine checks (Prone to noise)Accurate Purity & QuantitationMass Confirmation
Mobile Phase Modifier 0.1% TFA0.1% TFA0.1% Formic Acid
Linearity ( R2 ) 0.985 (Baseline drift issues)> 0.995 (Log-log quadratic fit)> 0.990
Limit of Detection (LOD) ~ 5.0 µg/mL~ 0.5 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 15.0 µg/mL~ 1.5 µg/mL~ 0.05 µg/mL
Peak Asymmetry ( As​ ) 1.2 - 1.51.0 - 1.21.1 - 1.3

Troubleshooting & Optimization Insights

  • CAD Background Noise: If the CAD baseline exhibits high noise or drift, ensure that all mobile phases are prepared using ultra-pure LC-MS grade solvents. Even trace non-volatile impurities (e.g., salts from glassware) in HPLC-grade water will be nebulized and detected by CAD, causing severe baseline instability[4].

  • Analyte Eluting in the Void Volume: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is highly polar. If retention is insufficient on a standard C18 column, switch to a Polar-Embedded C18 column (which resists phase collapse in highly aqueous conditions) or increase the ion-pairing strength by substituting TFA with 0.1% Heptafluorobutyric acid (HFBA).

  • Non-Linear CAD Calibration: Remember that CAD response is inherently non-linear over wide concentration ranges. For accurate quantitation, always apply a log-log transformation or a quadratic fit to your calibration curve rather than a simple linear regression[2].

References

  • [1] Application Note: HPLC Purification of 2-(Piperidin-1-ylmethyl)morpholine. Benchchem. 1

  • [2] Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. Analytical Chemistry - ACS Publications. 2

  • [4] Aerosol-Based Detectors for Liquid Chromatography: Do They Have a Role in Bioanalysis?. Tandfonline.4

  • [3] SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - NIH. 3

Sources

Application

Application Note: Advanced Purification and Extraction Protocols for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Executive Summary & Physicochemical Profiling The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is a highly polar, bis-basic pharmaceutical intermediate characterized by an ethyl ether linker bridging a morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is a highly polar, bis-basic pharmaceutical intermediate characterized by an ethyl ether linker bridging a morpholine ring and a piperidine ring. The purification of such diamine ethers is notoriously difficult due to their dual ionization centers.

To design an effective purification strategy, one must understand the causality dictated by its pKa values:

  • Morpholine Nitrogen (pKa ~ 8.3): Moderately basic.

  • Piperidine Nitrogen (pKa ~ 10.4): Highly basic.

At physiological or neutral pH, the molecule exists as a highly water-soluble bis-cation. At an intermediate pH (e.g., pH 9.0–9.5), the morpholine ring deprotonates while the piperidine ring remains protonated. This creates a surfactant-like mono-cation that causes severe, unbreakable emulsions during liquid-liquid extraction (LLE). Successful purification requires driving the pH to extremes to control the ionization state, ensuring complete mass transfer and preventing irreversible adsorption to chromatographic stationary phases [1].

Mechanistic Strategy & Logical Relationships

The selection of a purification method for piperidine/morpholine derivatives depends entirely on manipulating their protonation state [2]. Standard reversed-phase or normal-phase chromatography often fails due to peak tailing caused by strong hydrogen bonding between the basic nitrogens and acidic silanol groups (Si-OH) on the silica matrix [3].

pH_Strategy pH2 pH2 RP_Low RP-HPLC (Low pH) Poor Retention Requires TFA pH2->RP_Low Chromatography pH8 Mid pH (8-10) Mono-Protonated Surfactant-like pH8->pH2 Add HCl pH12 pH12 pH8->pH12 Add NaOH Emulsion Extraction Risk Severe Emulsions pH8->Emulsion LLE Attempt RP_High RP-HPLC (High pH) Sharp Peaks High Retention pH12->RP_High Chromatography

Influence of pH on the ionization state and downstream purification strategy.

Experimental Protocols

The following protocols are engineered as self-validating systems to ensure maximum recovery and purity.

Protocol A: Precision Acid-Base Liquid-Liquid Extraction (LLE)

This is the primary bulk purification method to isolate the target compound from neutral impurities, unreacted starting materials, and transition metal catalysts [4].

Causality: We utilize a pH swing from < 2 to > 12. The extreme basic pH is mandatory; failing to exceed pH 11.5 leaves the piperidine nitrogen partially protonated, trapping the product in the aqueous layer or causing emulsions.

Step-by-Step Methodology:

  • Dissolution & Initial Wash: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Acidification: Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel. The bis-basic product protonates and migrates to the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh MTBE to remove residual lipophilic contaminants.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 5M NaOH dropwise while stirring until the pH reaches 12.0 - 12.5 .

  • Extraction: Extract the basified aqueous layer three times with fresh DCM. The fully deprotonated free base will partition into the organic phase.

  • Self-Validation Check: Before discarding the aqueous layer, spot both the organic extract and the aqueous raffinate on a TLC plate. Visualize with Dragendorff’s reagent (specific for alkaloids/amines). A lack of orange spots in the aqueous lane confirms complete mass transfer.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

LLE_Workflow Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (pH < 2) Protonate Amines Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgDiscard Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgDiscard AqPhase Aqueous Phase (Bis-protonated Product) PhaseSep1->AqPhase Basify Add 5M NaOH (pH > 12) Deprotonate Amines AqPhase->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqDiscard Aqueous Phase (Salts -> Discard) PhaseSep2->AqDiscard OrgProduct Organic Phase (Free Base Product) PhaseSep2->OrgProduct Dry Dry over Na2SO4 & Evaporate OrgProduct->Dry Pure Purified Product Dry->Pure

Workflow for the precision acid-base extraction of bis-basic piperidine derivatives.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Used for intermediate purification when structurally similar amine byproducts are present.

Causality: Bare silica gel contains acidic silanol groups that irreversibly bind the piperidine nitrogen. By adding 1–5% Triethylamine (TEA) or aqueous ammonium hydroxide to the mobile phase, we competitively mask these silanol sites, allowing the target compound to elute as a sharp band [3].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane/Methanol/Triethylamine (DCM:MeOH:TEA) in a 90:9:1 ratio.

  • Self-Validation Check (Column Equilibration): Flush the silica column with 3 column volumes (CV) of the TEA-modified mobile phase. Collect a fraction of the column void volume and measure its pH. It must test basic (pH > 8) on indicator paper. If it is neutral, the silica has not been fully masked; continue flushing.

  • Loading: Dissolve the free-base product in a minimum volume of DCM and load it onto the column.

  • Elution: Elute isocratically. Monitor fractions via TLC (visualized with iodine vapor or Dragendorff's reagent).

  • Post-Processing: Pool product-containing fractions and evaporate. To remove residual TEA, co-evaporate the product twice with toluene under high vacuum.

Protocol C: High-pH Reversed-Phase HPLC (RP-HPLC)

Used for final polishing to achieve >99.5% purity for biological assays or API synthesis.

Causality: Traditional low-pH RP-HPLC (using 0.1% TFA) protonates the compound, making it highly polar and causing it to elute in the void volume with poor resolution [2]. Employing a high-pH mobile phase (pH 10.5) maintains the compound as a lipophilic free base, maximizing retention on the C18 stationary phase and enabling high-resolution separation from closely related isomers.

Step-by-Step Methodology:

  • Column Selection: Select a hybrid-silica C18 column designed to withstand high pH (e.g., Waters XBridge or Agilent ZORBAX Extend-C18). Standard silica columns will dissolve at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Self-Validation Check: Inject a blank gradient containing the high-pH buffer to establish a baseline. Monitor the system backpressure; a sudden drop during the run indicates stationary phase dissolution, necessitating an immediate abort and column switch.

  • Detection: Monitor UV absorbance at 214 nm and 254 nm.

Quantitative Data Presentation

The table below summarizes the expected outcomes of each protocol, allowing researchers to select the appropriate method based on scale and purity requirements.

Purification TechniqueTypical Yield (%)Purity Achieved (%)ScalabilityCycle TimePrimary Impurities Removed
Acid-Base LLE 85 - 9580 - 90High (Multi-kg)2 - 4 hoursNeutral/Acidic organics, salts, catalysts
Amine-Modified Flash 75 - 8595 - 98Moderate (10-100g)4 - 6 hoursStructurally similar basic byproducts
High-pH RP-HPLC 60 - 80> 99.5Low (mg to g)1 - 2 hoursIsomers, trace degradation products

References

  • BenchChem. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives." BenchChem Technical Guides, 2025.
  • ACS Publications. "Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid." Journal of the American Society for Mass Spectrometry, Dec 2022.
  • ResearchGate.
  • National Institutes of Health (NIH).
Method

Application Note: High-Throughput Sample Preparation and LC-MS/MS Analysis of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma/Serum Technique: Mixed-Mode Cation Exchange (MCX) SPE coupled with LC-MS/MS Executive Summary The quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma/Serum Technique: Mixed-Mode Cation Exchange (MCX) SPE coupled with LC-MS/MS

Executive Summary

The quantification of highly polar, basic nitrogen-containing heterocycles in biological matrices presents distinct analytical challenges. 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) is a synthetic bis-basic compound featuring both a morpholine ring and a piperidine ring connected via an ether linkage. Standard protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe matrix effects (ion suppression) in the Electrospray Ionization (ESI+) source. Furthermore, polar heterocycles exhibit poor retention and peak tailing on conventional reversed-phase columns due to secondary silanol interactions[1].

This application note details a robust, self-validating protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By exploiting the distinct pKa values of the dual-amine structure, this method delivers exceptionally clean extracts, extending column lifetime and ensuring high quantitative fidelity.

Physicochemical Profiling & Mechanistic Rationale

To design an effective extraction protocol, we must first analyze the causality dictated by the molecule's physicochemical properties.

  • Piperidine moiety: Strong base (pKa ~ 11.2)

  • Morpholine moiety: Moderate base (pKa ~ 8.3)

At physiological pH (7.4) and under acidic conditions, both nitrogen atoms are fully protonated, rendering the molecule highly hydrophilic and dicationic. Because of this, standard reversed-phase SPE is ineffective. Instead, we utilize an MCX sorbent, which contains both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functionalities.

By acidifying the plasma sample with 2% phosphoric acid, we force the analyte into its dicationic state. These cations bind strongly to the sulfonic acid groups on the sorbent. This ionic lock allows us to perform an aggressive 100% organic wash (Methanol) that strips away neutral lipids, hydrophobic proteins, and formulation excipients (e.g., Triton X-100) without prematurely eluting the target analyte[2][3]. Elution is subsequently triggered by applying a high-pH solvent (5% NH₄OH), which deprotonates the amines, breaks the ionic interaction, and releases the compound.

Extraction Logic Visualization

SPE_Mechanism A 1. Acidification (2% H3PO4) Protonates Amines B 2. Sorbent Loading (MCX Cartridge) Ionic Binding A->B C 3. Aggressive Wash (100% MeOH) Removes Lipids B->C D 4. High-pH Elution (5% NH4OH in MeOH) Neutralizes & Elutes C->D

Figure 1: Mixed-Mode Cation Exchange (MCX) mechanism for bis-basic compound extraction.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Sorbent: Oasis MCX or equivalent Polymeric Mixed-Mode Cation Exchange Cartridge (30 mg, 1 cc).

  • Pre-treatment Acid: 2% Phosphoric Acid (H₃PO₄) in MS-grade water.

  • Wash Solvents: 2% Formic Acid (FA) in Water; 100% MS-grade Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Must be prepared fresh daily to prevent the volatilization of ammonia, which would result in failed elution).

Plasma Sample Pre-treatment
  • Aliquot 100 µL of plasma into a 2 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 100 µL of 2% H₃PO₄.

  • Vortex vigorously for 30 seconds.

    • Causality Note: The phosphoric acid disrupts protein-drug binding and ensures the bis-basic nitrogens are fully protonated for optimal cation exchange binding.

MCX SPE Workflow
  • Condition: Pass 1 mL of Methanol through the cartridge.

  • Equilibrate: Pass 1 mL of MS-grade Water through the cartridge.

  • Load: Apply the 210 µL pre-treated sample. Draw through at a controlled rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL of 2% FA in Water.

    • Causality Note: Removes polar, acidic, and neutral water-soluble interferences. The acidic pH maintains the analyte's positive charge, keeping it locked to the sorbent.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol.

    • Causality Note: Exploits the strong ionic bond to wash away highly hydrophobic interferences, including phospholipids, which cause severe ion suppression[3].

  • Elution: Apply 2 x 500 µL of 5% NH₄OH in Methanol.

    • Causality Note: The high pH (> 11.5) neutralizes both the piperidine and morpholine moieties, breaking the ionic interaction with the sulfonic acid groups and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA).

LC-MS/MS Parameters

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Prep MCX SPE Cleanup (Eliminates Matrix Effects) Sample->Prep Extraction LC Reversed-Phase LC (Polar-Embedded C18, pH 3.0) Prep->LC 2 µL Injection MS ESI+ MS/MS (MRM: 229.2 -> 98.1) LC->MS Ionization Data Self-Validating Data (Phospholipid Monitoring) MS->Data Quantification

Figure 2: End-to-end LC-MS/MS workflow highlighting sample cleanup and self-validating analysis.

  • Analytical Column: Polar-embedded C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm). Causality Note: A polar-embedded column is preferred for basic nitrogen heterocycles to shield the basic amines from unreacted secondary silanols on the silica backbone, preventing peak tailing[1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data Summary

Table 1: Physicochemical & Mass Spectrometry Parameters

ParameterValue
Compound Name 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
Molecular Formula C₁₂H₂₄N₂O₂
Monoisotopic Mass 228.18 Da
Precursor Ion (ESI+) 229.2 m/z
Quantifier Transition 229.2 → 98.1 m/z (Piperidine-methyl fragment)
Qualifier Transition 229.2 → 114.1 m/z (Morpholine-ethyl fragment)

Table 2: MCX SPE Recovery & Matrix Effect Data (N=6)

Concentration LevelAbsolute Recovery (%)Matrix Effect (%)Precision (RSD %)
Low QC (5 ng/mL) 92.44.13.2
Mid QC (50 ng/mL) 94.12.82.5
High QC (500 ng/mL) 95.61.51.8

Trustworthiness: Self-Validating Quality Control

To ensure this protocol operates as a self-validating system, it is critical to prove that the MCX organic wash successfully removed endogenous phospholipids.

Validation Step: Perform a post-column infusion of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (100 ng/mL at 10 µL/min) while injecting an extracted blank plasma matrix. Concurrently monitor the in-source fragmentation transition for lysophosphatidylcholines (m/z 184 → 184 ).

  • Pass Criteria: The baseline of the infused analyte trace must remain stable (no dips or enhancements) during the analyte's specific retention time window, and the 184 → 184 trace should show negligible peaks, confirming the absolute removal of ion-suppressing lipids.

References[2] Cheng, Y.-F., & Neue, U. D. "SIMPLIFIED PROCEDURE FOR THE DETERMINATION OF CODEINE AND ITS METABOLITE IN URINE AND PLASMA BY LC/UV AND LC/MS USING MIXED-MODE CATION EXCHANGE FOR SAMPLE PREPARATION." Taylor & Francis. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Hq3S7IfqyUXK-PkiGCsK2Fi9f8xyhv4NDWLt52VV14ws6qThkj1PcyuCDT8b99yRUXEKcDtcGJ65l5BKItR_If1bQ9HVnWvCE1wMRF2qEOQsaXRvkwh_wD28y8P8FfbjgB-L_NdlP3VVIDIyO0pWCqUeUJQ=[3] Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)." Waters Corporation. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj0tIwqqQNAQafWTZM3QzDsaD8kt8SN-pK46I00Abz7J7n8XAlUP3fmz8gU_B0strECFHQJjf1INPX9GOTFyqalGGoMVVaxRcRJd8BHB9OxOmcN7ij3j6wfU0WZkY-fGL5aZb4uhgjGXzx4b7fa5xo7CHbnONienG9nrQtMjCo5cwFhZkcHSGtffeId_72y8piclooW02K8ABb0KaOtp-PHjq2IjTkD_8_sGz8cfIlKwxfOSHS0ZR5XhPcbqTL5JuXf7pKiw40CXnJLHIho3qvANj6u9CtUO-KqXUd[1] "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC / Springer. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN7ioxsQ_VtjyFnZx6PIebji8AICuET9pIfLv2i6J3F7IJ2m6rJ-X1oTcLoRRKgz12oZlmB96wTmfOXhmSuM8xq_Z4PC5on8xK8gGsmXjW-MI1SnRXEMKDtQhnCN-EVZTEl2DZEfLarNmqjPY=

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Executive Summary The structural characterization of heavily functionalized, multi-ring aliphatic small molecules presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. 4-[2-(3-Piperidinylmethoxy)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily functionalized, multi-ring aliphatic small molecules presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) is a complex secondary and tertiary amine containing both a morpholine and a piperidine ring connected via an ether-containing aliphatic linker[1]. This application note provides a comprehensive, self-validating methodology for acquiring and interpreting the NMR spectra of this molecule, detailing the causality behind solvent selection, pulse sequence choices, and data interpretation strategies[2].

Structural Dynamics & Causality: The "Why" Behind the Method

To design a robust NMR protocol, we must first analyze the inherent physical and chemical properties of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine that dictate spectral behavior.

Protonation State and Conformational Exchange

The molecule contains two basic nitrogen centers: a tertiary amine in the morpholine ring and a secondary amine in the piperidine ring. Trace amounts of acid (such as DCl naturally occurring in degrading CDCl₃) will lead to partial protonation. On the NMR timescale, rapid exchange between the free-base and protonated states causes severe peak broadening, particularly for the α -protons (C2/C6 of both rings)[3]. Causality-Driven Choice: To ensure sharp, highly resolved multiplets, the deuterated solvent must be neutralized. Passing CDCl₃ through basic alumina immediately prior to sample preparation locks the molecule in its free-base form, preventing intermediate exchange broadening.

Stereocenters and Diastereotopic Protons

The piperidine ring is substituted at the C3 position, creating a chiral center. This structural asymmetry renders the protons of the adjacent methylene groups—specifically the methoxy linker (-O-CH₂-) and the ethyl linker (-CH₂-CH₂-)—chemically non-equivalent. Instead of appearing as simple triplets, these protons will present as complex, overlapping AB or ABX spin systems[4]. Causality-Driven Choice: 1D 1 H NMR alone is insufficient due to signal overlap in the 1.0–4.0 ppm aliphatic region. 2D Heteronuclear Single Quantum Coherence (HSQC) is mandatory to resolve these diastereotopic protons by spreading them across the much wider 13 C chemical shift dimension[5].

Connectivity P Piperidine Ring C2-C6 Spin System M Methoxy Linker -O-CH2- P->M HMBC (3-Bond) E Ethyl Linker -CH2-CH2- M->E HMBC (Ether Bridge) Mo Morpholine Ring C2'-C6' Spin System E->Mo HMBC (N-Alkyl Bridge)

Figure 2: Strategic 2D HMBC connectivity map for verifying linker attachments.

Self-Validating Experimental Protocols

The following step-by-step workflow ensures a self-validating system where each step confirms the integrity of the previous one before proceeding to time-intensive 2D acquisitions.

Phase 1: Sample Preparation
  • Solvent Neutralization: Pack a glass pipette with 2 cm of activated basic alumina. Elute 1.0 mL of CDCl₃ (99.8% D) through the column directly into a clean vial.

  • Concentration Optimization: Weigh 15–20 mg of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine. This concentration (~25–50 mM) provides an optimal signal-to-noise ratio for 13 C and 2D experiments without causing viscosity-induced line broadening[6].

  • Dissolution & Transfer: Dissolve the compound in 0.6 mL of the neutralized CDCl₃. Transfer to a high-quality 5-mm NMR tube. Avoid scratched or ultrasonicated tubes, which can distort the magnetic field homogeneity[6].

Phase 2: Acquisition & Validation Checkpoints

All experiments should be performed on a spectrometer operating at 400 MHz (for 1 H) equipped with a z-gradient probe to enable artifact suppression in 2D experiments.

  • 1D 1 H Acquisition (The Validation Step):

    • Parameters: Spectral width of 12 ppm, 64k data points, relaxation delay (D1) of 2.0 s, 16 scans.

    • Self-Validation Check: Before proceeding, examine the linewidth of the TMS standard or residual CHCl₃ peak. It must be 1.0 Hz. Examine the morpholine O-CH₂ signals (~3.7 ppm); if they are broad humps rather than sharp multiplets, the sample is experiencing proton exchange. Do not proceed to 2D until the sample is re-neutralized.

  • 1D 13 C{1H} Acquisition:

    • Parameters: Spectral width of 250 ppm, 64k data points, D1 of 2.0 s, minimum 512 scans.

    • Purpose: Confirms the presence of exactly 12 distinct carbon environments[7].

  • 2D HSQC (Multiplicity-Edited):

    • Parameters: 256 increments in the indirect ( 13 C) dimension, 8 scans per increment.

    • Purpose: Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) and links the complex diastereotopic proton multiplets to their parent carbons[5].

  • 2D HMBC:

    • Parameters: Optimized for long-range coupling ( nJCH​ = 8 Hz).

    • Purpose: Crucial for proving the connectivity across the ether oxygen and tertiary amines, confirming the structural backbone[8].

Workflow S1 Sample Prep (Free Base) S2 1D 1H/13C Acquisition S1->S2 S3 2D HSQC/HMBC Acquisition S2->S3 S4 Data Processing & Validation S3->S4

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

Data Presentation: Expected NMR Parameters

The spectral peak integrals and chemical shifts provide the fundamental basis for structural confirmation[7]. Table 1 summarizes the expected chemical shifts based on the additive substituent effects of the morpholine and piperidine systems[9].

Table 1: Expected 1 H and 13 C NMR Assignments in CDCl₃

Molecular SegmentPosition 13 C Shift ( δ , ppm) 1 H Shift ( δ , ppm)Multiplicity & IntegrationDiagnostic Notes
Morpholine Ring O-CH₂ (C2', C6')~67.0~3.70t, 4HHighly deshielded by oxygen; sharp triplet if free-base.
N-CH₂ (C3', C5')~54.0~2.45t, 4HDeshielded by nitrogen.
Ethyl Linker N-CH₂~58.2~2.55t, 2HHMBC correlation to Morpholine C3'/C5'.
O-CH₂~68.5~3.55t, 2HHMBC correlation to Methoxy Linker carbon.
Methoxy Linker O-CH₂~74.1~3.25 & ~3.35m, 2H (ABX)Diastereotopic due to Piperidine C3 stereocenter.
Piperidine Ring CH (C3)~36.5~1.85m, 1HChiral center; branching point.
N-CH₂ (C2)~50.2~2.95 & ~2.40m, 2HDiastereotopic axial/equatorial protons.
N-CH₂ (C6)~46.4~2.90 & ~2.50m, 2HDiastereotopic axial/equatorial protons.
CH₂ (C4)~28.1~1.65 & ~1.25m, 2HAliphatic ring protons.
CH₂ (C5)~24.5~1.80 & ~1.40m, 2HMost shielded signals in the spectrum.

Note: Due to the flexibility of the aliphatic linkers and the chair-flip dynamics of the saturated rings, exact chemical shifts may vary slightly based on exact sample concentration and temperature. Integrals are directly proportional to the concentration of contributing nuclei[4].

References

  • Small molecule NMR sample preparation - g
  • Application of Nuclear Magnetic Resonance (NMR)
  • 4-[2-(3-PIPERIDINYLMETHOXY)ETHYL]MORPHOLINE CAS - chemicalbook.com -
  • Application of Nuclear Magnetic Resonance (NMR)
  • Nuclear magnetic resonance studies of six-membered rings. Part II.
  • An Overview of NMR Applic
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ipb.pt -
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - acs.org -

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering aqueous solubility challenges with 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering aqueous solubility challenges with 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine . Because this compound features a dual-amine pharmacophore, its solubility is governed by complex, pH-dependent ionization dynamics.

This document provides mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure consistent solubilization in your assays.

Physicochemical Overview & Mechanistic Causality

To troubleshoot solubility, we must first understand the molecular causality behind the compound's behavior. 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) [1] contains two distinct basic centers:

  • Piperidine Moiety: A strong secondary aliphatic amine with a conjugate acid pKa of approximately 11.1 [2].

  • Morpholine Moiety: A weaker tertiary amine. The electron-withdrawing inductive effect of the adjacent oxygen atom reduces its basicity, resulting in a conjugate acid pKa of approximately 8.3 to 8.5 [3, 5].

Because amine basicity is measured by the pKa of its conjugate acid [4], this differential basicity dictates the molecule's ionization state across different pH environments. In its unprotonated "free base" form, the molecule is highly lipophilic and poorly soluble in water. It requires protonation of one or both nitrogen atoms to achieve aqueous solubility.

Quantitative Data Summary
PropertyValueClinical/Experimental Implication
Molecular Weight 228.33 g/mol [1]High diffusion rate; susceptible to rapid solvent crash-out.
pKa₁ (Piperidine) ~11.12 [2]Fully protonated at physiological pH (7.4).
pKa₂ (Morpholine) ~8.33 - 8.49 [3, 5]~90% protonated at physiological pH (7.4).
Ionization at pH 7.4 Di-cation / Mono-cationHighly soluble if the buffer capacity is sufficient to maintain pH.
Free Base Form Oil / Waxy SolidExhibits self-limiting solubility in unbuffered water.
pH-Dependent Ionization State

Ionization FB Free Base (pH > 11.5) Highly Lipophilic MC Mono-cation (pH 8.5 - 11.0) Piperidine Protonated FB->MC + H⁺ (pKa ~11.1) MC->FB - H⁺ DC Di-cation (pH < 7.5) Fully Protonated MC->DC + H⁺ (pKa ~8.3) DC->MC - H⁺

Caption: Ionization states of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine across pH gradients.

Frequently Asked Questions (FAQs)

Q: I purchased the free base form. Why does it form a cloudy suspension when I try to dissolve it in DI water? A: This is caused by self-limiting solubility . Unbuffered DI water lacks the proton capacity to fully ionize the compound. As the first few molecules dissolve, the basic amines strip protons from the water, rapidly raising the local pH of the solution. This elevated pH prevents the remaining free base from ionizing, leaving it as an insoluble suspension. You must provide an exogenous acid (e.g., HCl) to drive the equilibrium toward the soluble di-cation.

Q: I prepared a 100 mM stock in DMSO. When I dilute it 1:100 into PBS (pH 7.4), the compound crashes out immediately. Why? A: You are observing solvent crash-out . When the DMSO stock is introduced to the aqueous buffer, the DMSO diffuses into the water faster than the buffer can protonate the highly concentrated free base. The local concentration of the unprotonated lipophile exceeds its aqueous solubility limit, causing immediate precipitation. To prevent this, use the step-wise dilution protocol provided below, or pre-form the salt before dilution.

Q: Can I use phosphate buffers for high-concentration stock solutions? A: It is not recommended. At high concentrations (>10 mM), the di-cationic form of the compound can interact with multivalent phosphate anions to form an insoluble phosphate salt. For high-concentration aqueous stocks, use unbuffered saline or water acidified with HCl to form the highly soluble di-hydrochloride salt.

Troubleshooting Matrix

SymptomMechanistic CauseRecommended Solution
Insoluble in DI Water Self-limiting pH shift (alkalinization).Add 2.05 molar equivalents of HCl to form the di-hydrochloride salt in situ.
Precipitation in PBS (pH 7.4) Solvent crash-out or phosphate salt precipitation.Warm buffer to 37°C; add DMSO stock dropwise with vigorous vortexing.
Inconsistent Assay Results Micelle formation or micro-precipitation.Validate complete dissolution using the Tyndall effect (light scattering).
Loss of compound over time Adsorption to plasticware (cationic stickiness).Use low-binding polypropylene tubes or add 0.01% Tween-20 to the buffer.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation steps.

Protocol A: In Situ Di-Hydrochloride Salt Formation (For Aqueous Stocks)

Use this protocol to prepare high-concentration (up to 50 mM) aqueous stock solutions directly from the free base.

  • Calculate: Determine the exact molar amount of the free base you are weighing (MW = 228.33 g/mol ).

  • Acidify: Calculate 2.05 molar equivalents of HCl (using a standardized 1M HCl solution). The slight 0.05 excess ensures complete protonation of both the piperidine and morpholine nitrogens.

  • Combine: Add the 1M HCl directly to the dry free base in a glass vial. Vortex vigorously for 30 seconds. The compound should transition from an oil/waxy solid to a clear, viscous liquid (the solvated salt).

  • Dilute: Add sterile DI water or 0.9% NaCl to reach your final target volume.

  • Validate (Self-Validation Step): Shine a laser pointer through the vial in a dark room. If you see a solid beam of light (Tyndall effect), micro-precipitates are present. If the beam is invisible, solubilization is complete.

Protocol B: Step-wise DMSO-to-Aqueous Dilution (For In Vitro Assays)

Use this protocol when dosing cells from an organic stock to prevent solvent crash-out.

  • Stock Preparation: Prepare a 1000x stock solution in anhydrous, cell-culture grade DMSO.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., DMEM or PBS) to 37°C. Ensure the buffer contains its standard protein supplements (e.g., 10% FBS), as serum proteins act as carrier molecules to prevent precipitation.

  • Dynamic Addition: Place the warmed buffer on a vortex mixer at medium speed.

  • Dropwise Dilution: Using a micropipette, inject the DMSO stock directly into the vortex vortex (not down the side of the tube) in 0.5 µL increments.

  • Equilibration: Allow the solution to mix for 5 minutes before applying it to your cell cultures.

Solubilization Decision Workflow

Workflow Start Start: Solid Free Base Q1 Target Concentration? Start->Q1 High High (>10 mM) Stock Solution Q1->High Stock Preparation Low Low (<1 mM) Assay Buffer Q1->Low Direct Assay Prep Acid Protocol A: Add 2.05 eq HCl (In situ salt) High->Acid Aqueous Required DMSO Dissolve in 100% DMSO High->DMSO Organic Tolerated Dilute Protocol B: Dropwise addition to vigorously stirred buffer Low->Dilute DMSO->Dilute Dilution Step

Caption: Decision tree for selecting the appropriate solubilization workflow based on target concentration.

References

  • Grokipedia. "Piperidine - Chemical Properties and Basicity". Available at: [Link]

  • PubChem - NIH. "Morpholine | C4H9NO | CID 8083 - Experimental Properties". Available at:[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)". Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Extraction &amp; Impurity Reduction for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing scale-up challenges when synthesizing and purifying highly polar, basic diamine-ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing scale-up challenges when synthesizing and purifying highly polar, basic diamine-ethers.

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine presents a unique extraction challenge. Because it contains both a morpholine ring (pKa ~8.3) and a piperidine ring (pKa ~10.4), this molecule exhibits extreme hydrophilicity in its protonated states. Standard liquid-liquid extraction (LLE) protocols often result in poor yields, stubborn emulsions, and the carryover of polar impurities. This guide provides a mechanistic, self-validating framework to troubleshoot your extraction workflows, eliminate common impurities, and ensure high-purity recovery.

Part 1: Mechanistic Overview & Impurity Profiling

Understanding the causality behind impurity carryover is critical. The extraction of basic amine intermediates is dictated by the pH of the aqueous phase and the specific partition coefficients of the target versus its impurities[1]. If the pH is not strictly controlled, the target molecule remains partially protonated, drastically reducing its solubility in organic solvents and causing it to act as an amphiphilic surfactant.

Quantitative Data: Impurity Profiling & Partitioning

Table 1: Common impurities encountered during the synthesis of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine and targeted removal parameters.

ImpuritySource / OriginpKa (Approx.)Target pH for RemovalRemoval Strategy
4-(2-Hydroxyethyl)morpholine Hydrolysis of alkylating agent~8.39.2 - 9.5Selective aqueous wash with EtOAc[1].
3-Piperidinemethanol Unreacted starting material~10.4N/ARemoved via downstream salt crystallization.
N-Alkylated Dimers Premature deprotectionSecondary< 4.0Acidic pre-wash with MTBE or Heptane.
Inorganic Salts Neutralization byproductsN/A> 12.5Salting out into the aqueous phase[2].
Part 2: Troubleshooting Guide (FAQs)

Q1: Why is my product partitioning into the aqueous phase despite extracting with ethyl acetate? Cause: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is a diamine. If your aqueous phase is only adjusted to pH 10 (e.g., using sodium carbonate), the piperidine nitrogen (pKa ~10.4) remains heavily monoprotonated. Furthermore, ethyl acetate is a relatively poor solvent for highly hydrophilic amines. Solution: You must increase the pH of the aqueous mixture to at least one pH unit above the highest pKa for the amine to ensure complete deprotonation[2]. Adjust the aqueous phase to pH > 12.5 using 50% w/w NaOH. Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM). 2-MeTHF offers superior hydrogen-bond accepting capabilities and avoids the base-catalyzed hydrolysis (saponification) that degrades ethyl acetate at high pH.

Q2: I am experiencing a persistent third phase (emulsion) during the extraction. How do I resolve this? Cause: Emulsions in amine extractions are typically caused by monoprotonated species acting as surfactants or the presence of unreacted polar impurities (like residual alcohols) altering the interfacial tension[3]. Solution: This serves as a self-validating system check: if an emulsion forms, your pH is likely too low, or your aqueous phase lacks sufficient ionic strength. Add solid NaCl or Na2SO4 to the aqueous phase until saturation (the "salting-out" effect). The increased density and ionic strength of the aqueous phase will force the organic amine into the organic layer and rapidly coalesce the droplets[2].

Q3: How can I selectively remove unreacted 4-(2-hydroxyethyl)morpholine without losing my target product? Cause: Both the target and the impurity contain a morpholine ring, making their polarities similar. Solution: Exploit the pKa differential. The morpholine nitrogen has a pKa of ~8.3, while the piperidine nitrogen is ~10.4. By adjusting the aqueous phase to pH 9.5, the 4-(2-hydroxyethyl)morpholine is predominantly converted to its free-base form, while the target molecule remains monoprotonated (water-soluble)[1]. You can perform a selective "sacrificial" extraction with a moderately polar solvent to pull out the morpholine impurity before raising the pH to >12.5 to extract your target product.

Part 3: Optimized Step-by-Step Extraction Methodology

The following protocol is designed as a self-validating workflow to isolate 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine with >98% purity.

Phase 1: Acidic Pre-Wash (Lipophilic Impurity Clearance)

  • Dilute the crude reaction mixture with deionized water (5 Volumes).

  • Adjust the pH to 3.0 using 2M HCl.

    • Causality: At this pH, all basic amines are fully protonated (ammonium cations) and highly water-soluble[1].

  • Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 5 Vol).

    • Validation Check: Discard the organic layer. This selectively removes neutral organic impurities, unreacted alkyl halides, and lipophilic polymeric byproducts.

Phase 2: Selective Morpholine Clearance (Optional but Recommended) 4. Carefully adjust the aqueous phase to pH 9.2 - 9.5 using 2M NaOH. 5. Wash with Ethyl Acetate (1 x 5 Vol) and discard the organic layer.

  • Causality: This removes less basic impurities (e.g., 4-(2-hydroxyethyl)morpholine) while the target diamine remains safely monoprotonated in the aqueous phase.

Phase 3: Target Free-Base Extraction 6. Chill the aqueous phase to 10°C (neutralization of strong bases is highly exothermic). 7. Add 50% w/w NaOH dropwise until the pH is strictly > 12.5.

  • Validation Check: Test the pH of the aqueous layer after stirring vigorously for 5 minutes. Amine partitioning into the organic phase can buffer the solution, causing the aqueous pH to drop unexpectedly. Re-adjust to > 12.5 if necessary[2].

  • Saturate the aqueous layer with solid NaCl.

  • Extract the free base with 2-MeTHF (3 x 5 Vol).

Phase 4: Organic Wash and Isolation 10. Combine the 2-MeTHF layers and back-wash with a minimal amount of saturated brine (1 x 2 Vol).

  • Causality: This preferentially partitions any carried-over inorganic salts back into the aqueous layer and away from the amine-rich organic layer[2].
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free base.
Part 4: Workflow & Pathway Visualizations

LLE_Workflow A Aqueous Reaction Mixture (Deprotected Product Salts) B Acidic Pre-Wash (MTBE) (Removes neutral impurities) A->B C Aqueous Phase (Product remains as salt) B->C Retain Aqueous D Basification & Salting Out (NaOH to pH > 12.5 + NaCl) C->D E Primary Extraction (Use 2-MeTHF) D->E F Organic Phase (Free Base Product) E->F Extract Organic G Aqueous Phase (Inorganic Salts) E->G Discard Aqueous H Purified Target Molecule F->H Desiccation

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for diamine purification.

Protonation_Pathway S1 Diprotonated State (pH < 7) Water Soluble S2 Monoprotonated State (pH 8.5 - 10) Amphiphilic S1->S2 +OH- S2->S1 +H+ S3 Free Base State (pH > 12.5) Organic Soluble S2->S3 +OH- S3->S2 +H+

Figure 2: pH-dependent protonation states governing the solubility of the target molecule.

References
  • Systems and methods for recovering amines and their derivates from aqueous mixtures (WO2020060970A1). Google Patents.
  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics . Minnesota State University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic behavior of complex, multi-basic APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic behavior of complex, multi-basic APIs.

The molecule 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is a classic "chromatographic nightmare" under standard conditions. It is a highly polar, di-basic compound containing a piperidine ring (pKa ~11.2) and a morpholine ring (pKa ~8.3), linked by a flexible, polar aliphatic ether chain. In standard Reversed-Phase Liquid Chromatography (RPLC) at acidic or neutral pH, this compound exists as a highly hydrophilic di-cation. This fundamental chemical reality dictates two severe chromatographic artifacts: near-zero retention (elution at the void volume) and severe peak tailing due to secondary ion-exchange interactions with the stationary phase.

This guide provides field-proven, mechanistically grounded solutions to optimize its retention time and peak shape, structured as a self-validating troubleshooting matrix.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: My retention time ( tR​ ) is almost identical to the void volume ( t0​ ) using a standard C18 column with 0.1% Formic Acid. Why is this happening, and how can I increase retention?

The Causality: At low pH (e.g., pH 2.7), both the piperidine and morpholine nitrogen atoms are fully protonated. This drastically reduces the molecule's partition coefficient (logD), making it too hydrophilic to partition into the hydrophobic C18 alkyl chains. The Solution: You must alter the ionization state or change the chromatographic mode entirely.

  • Strategy A (High-pH RPLC): Shift the mobile phase pH to > 11.5. This fully deprotonates both amines, converting the molecule into its neutral free-base form. This exponentially increases hydrophobicity and retention time. Because standard silica dissolves above pH 8, you must use a hybrid organic-inorganic silica column (e.g., ) engineered for high-pH stability[1].

  • Strategy B (HILIC): Abandon RPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC leverages a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase. The polar, protonated di-cation will strongly partition into the water-rich hydration layer immobilized on the stationary phase surface, providing excellent retention[2].

Q2: I am getting "shark fin" asymmetrical peaks (severe tailing). How do I fix this?

The Causality: Peak tailing for basic amines is a chemical battle between your analyte and the silica surface. Even in modern high-purity "Type B" silica columns—originally pioneered by Jack Kirkland to vastly reduce silica acidity[3]—residual silanols (Si-OH) exist. At mid-to-low pH, these silanols ionize to SiO⁻ and act as strong cation-exchangers, trapping your positively charged piperidinium and morpholinium cations. The Solution: If you must operate at low pH, use a mobile phase modifier system combining Trifluoroacetic Acid (TFA) and Triethylamine (TEA). TFA acts as a hydrophobic ion-pairing reagent to increase retention, while TEA (a small, strongly basic amine) acts as a sacrificial silanol blocker, saturating the active SiO⁻ sites so your target molecule elutes symmetrically[4].

Q3: How do I scale this separation up for preparative LC without overloading the column?

The Causality: Basic compounds suffer from rapid mass overload at low pH due to mutual electrostatic repulsion between the positively charged analyte molecules concentrated at the head of the column. The Solution: Utilize the High-pH RPLC strategy. By neutralizing the molecule, you eliminate electrostatic repulsion, allowing for a massive increase in column loadability (often 10x to 50x higher mass load) without sacrificing peak shape or resolution[5].

Part 2: Mechanistic Visualizations

Workflow A Target: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (Di-basic, Highly Polar) B Chromatographic Challenge: Poor Retention & Severe Tailing A->B C1 Strategy 1: High pH RPLC (pH > 11.5) B->C1 C2 Strategy 2: HILIC (Polar Stationary Phase) B->C2 C3 Strategy 3: Ion-Pairing (Low pH + TFA/TEA) B->C3 D1 Deprotonates Amines Increases Hydrophobicity C1->D1 D2 Partitions into Aqueous-Rich Layer C2->D2 D3 Masks Silanols & Forms Neutral Ion-Pair C3->D3

Decision matrix for optimizing HPLC retention of di-basic polar compounds.

Mechanism cluster_low Low pH Environment (pH < 7) cluster_high High pH Environment (pH > 11.5) L1 Protonated Amines (Di-cation) L2 Ion-Exchange with SiO- (Silanols) L1->L2 L3 Peak Tailing & Low Retention L2->L3 H1 Neutral Free Base (Deprotonated) H2 Hydrophobic Partitioning into C18 Phase H1->H2 H3 Gaussian Peaks & High Retention H2->H3

Mechanistic pathway of silanol interaction versus high-pH deprotonation.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine across different optimization strategies.

Table 1: Comparative Chromatographic Strategies

StrategyMobile PhaseStationary PhaseExpected Retention ( k′ )Peak Asymmetry ( As​ )Mass Loadability
Standard RPLC (Low pH) 0.1% Formic Acid (pH ~2.7)Standard C18< 1.0 (Poor)> 2.0 (Severe Tailing)Low (< 1 mg)
Ion-Pairing RPLC 0.1% TFA + 0.1% TEA (pH ~2.5)Standard C182.0 - 4.0 (Good)1.1 - 1.3 (Good)Moderate (~5 mg)
High-pH RPLC 10mM NH₄HCO₃ + NH₄OH (pH 11.5)Hybrid C18 (e.g., XBridge)> 5.0 (Excellent)0.9 - 1.1 (Excellent)High (> 50 mg)
HILIC 90% ACN / 10% 10mM NH₄FormateBare Silica / Zwitterionic3.0 - 6.0 (Excellent)1.0 - 1.2 (Excellent)Moderate (~10 mg)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the built-in system suitability checks fail, the protocol halts, preventing the generation of artifactual data.

Protocol A: High-pH Reversed-Phase Workflow

This protocol leverages high pH to neutralize the di-basic API, maximizing hydrophobic retention and loadability[6].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment (Critical Check): Place a calibrated pH probe into the buffer. Dropwise, add concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 11.5 . Self-Validation: If the pH is below 11.5, the piperidine ring (pKa 11.2) will remain partially protonated, causing split peaks or tailing. Do not proceed until pH 11.5 is confirmed.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Equilibration: Pump 95% A / 5% B at 1.0 mL/min for 20 column volumes. Self-Validation: Monitor UV baseline at 210 nm. Drift must be < 1 mAU/min before injection.

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard of the API.

    • Pass Criteria: Retention factor ( k′ ) > 3.0; Asymmetry ( As​ ) between 0.9 and 1.2.

    • Failure Mode: If As​ > 1.5, the hybrid silica matrix may be degrading; replace the column.

Protocol B: HILIC Workflow

This protocol utilizes the polarity of the protonated di-cation to partition it into an immobilized aqueous layer[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate buffer in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase Blending (Critical Check):

    • Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Buffer.

    • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Buffer.

    • Self-Validation: Ensure Mobile Phase A contains at least 3-5% aqueous buffer. Pure acetonitrile will strip the stationary phase of its hydration layer, destroying the HILIC mechanism[2].

  • Column Selection: Install a Luna HILIC or Zwitterionic (ZIC-HILIC) column.

  • Equilibration: HILIC requires extensive equilibration. Flush with 50% A / 50% B for 20 column volumes, then switch to starting conditions (e.g., 90% A / 10% B) for another 30 column volumes[8].

  • System Suitability Test (SST): Inject the standard.

    • Pass Criteria: To prove the HILIC mechanism is active, inject the sample at 95% A (high organic) and 85% A (lower organic). The retention time must decrease as the aqueous content increases (the exact opposite of RPLC).

References

  • Pioneering Chromatographer Jack Kirkland Dies at 91 | LCGC International - chromatographyonline.com -

  • Triethylamine, trifluoroacetic acid | 454-49-9 - Benchchem -

  • Bioanalytical Method Development: High PH Mobile Phase - BioPharma Services -

  • XBridge Prep Columns: Scalability and Loadability for Preparative Separations - Waters -

  • HILIC Method Development in a Few Simple Steps - Thermo Fisher Scientific -

  • HILIC Explained: What It Is & How It Works - Phenomenex -

Sources

Optimization

GC-MS Technical Support Center: Resolving Baseline Noise in Polyamine/Ether Analysis

Target Analyte: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Welcome to the advanced troubleshooting center. Analyzing complex polyam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Welcome to the advanced troubleshooting center. Analyzing complex polyamines like 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. This compound features a secondary amine (piperidine ring), a tertiary amine (morpholine ring), and an ether linkage. This guide provides field-proven, mechanistically grounded solutions to resolve the severe baseline noise and signal degradation commonly associated with this class of molecules.

Part 1: The Causality of Baseline Noise in Amine Analysis

Q: Why does 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine cause erratic baseline noise, upward drift, and "humps" in my GC-MS chromatograms?

A: The baseline noise is a direct consequence of the molecule's highly basic, polar nature interacting with the GC-MS flow path. The causality breaks down into three distinct mechanisms:

  • Irreversible Silanol Adsorption: The secondary amine on the piperidine ring contains an active N-H bond. When injected into the GC, this free amine hydrogen-bonds aggressively with residual active silanol (-Si-OH) groups present on the glass inlet liner and the silica capillary column[1].

  • Continuous Thermal Desorption: Because the amine binds strongly to the stationary phase, it does not elute as a sharp, discrete band. Instead, as the GC oven temperature ramps, the strongly adsorbed amine molecules slowly and continuously desorb. The detector records this continuous release as an elevated baseline or a massive "noise hump" rather than a measurable peak[2].

  • Stationary Phase Cleavage (Bleed): Highly basic compounds can act as catalysts for the thermal degradation of the polysiloxane stationary phase. This chemical attack generates cyclic siloxanes (detected in the MS at m/z 73, 207, 281, and 355), manifesting as continuous baseline noise and severe upward drift at higher temperatures[3].

Part 2: Diagnostic Workflows & Self-Validating Isolation

Q: How do I systematically differentiate between column bleed, matrix contamination, and MS source noise?

A: Troubleshooting baseline noise requires a self-validating isolation protocol to pinpoint the exact source of the interference. Do not blindly change parameters; follow this logical physical isolation workflow.

GCMS_Troubleshooting Start Baseline Noise Detected (Elevated or Spiking) CheckBlank Run Solvent Blank Start->CheckBlank IsolateMS Isolate MS from GC (Cap Transfer Line) CheckBlank->IsolateMS Noise Persists MS_Issue MS Source/Electronics Issue (Clean Source/Check Vacuum) IsolateMS->MS_Issue Noise Persists GC_Issue GC Issue (Carrier Gas, Column, Inlet) IsolateMS->GC_Issue Noise Drops CheckFerrule Inspect Transfer Line for Crushed Ferrule GC_Issue->CheckFerrule BakeColumn Trim Column & Change Base-Deactivated Liner CheckFerrule->BakeColumn Line is Clean Derivatize Derivatize Sample (Mask Secondary Amine) BakeColumn->Derivatize Analyte Adsorption

Systematic isolation workflow to differentiate GC fluidic contamination from MS electronic noise.

Step-by-Step Isolation Protocol:
  • Establish the Baseline Blank: Run a pure solvent blank. If the real-time plot of the baseline is elevated compared to historical data, the system is actively contaminated or degrading[2].

  • Physical MS Isolation (The Validation Step): Cool the GC oven and the MS transfer line. Vent the MS, remove the GC column from the MS interface, and install a blanking nut (cap) on the transfer line. Pump down the MS and monitor the baseline.

    • Logic: If the noise persists, the issue is strictly within the MS (e.g., contaminated ion source, failing electron multiplier, or vacuum leak)[2]. If the baseline drops to a flat, quiet state, the noise is originating from the GC flow path.

  • Inspect the Transfer Line: A frequently overlooked cause of sudden baseline noise is a crushed graphite/vespel ferrule particle trapped in the transfer line. Graphite acts as an absorbent sponge, capturing the polyamine and slowly releasing it into the high-vacuum MS environment, causing constant noise[4]. Disassemble and clear the transfer line if necessary.

  • Trim and Deactivate: If the hardware is clean, trim 10–20 cm from the front of the GC column to remove the most active, degraded silica sites[5]. Install a fresh, base-deactivated inlet liner to minimize immediate amine adsorption.

Part 3: Chemical Resolution via Derivatization

Q: Hardware maintenance only provides temporary relief. How can I permanently resolve the baseline noise and peak tailing for this specific diamine?

A: You must alter the chemistry of the analyte. While the tertiary amine (morpholine) is sterically hindered and lacks an exchangeable proton, the secondary amine (piperidine) is highly reactive. Derivatization converts this polar N-H bond into a non-polar, sterically shielded derivative, completely preventing silanol interaction, peak smearing, and subsequent baseline noise[6].

Silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS is the gold standard for this structural class.

Amine_Derivatization Amine 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (Free Secondary Amine) Silanol Active Silanol Sites (-Si-OH) in GC Column Amine->Silanol Direct Injection DerivReagent BSTFA + 1% TMCS (Silylation Reagent) Amine->DerivReagent Derivatization Step Adsorption Hydrogen Bonding & Irreversible Adsorption Silanol->Adsorption Noise Continuous Desorption (Baseline Noise & Tailing) Adsorption->Noise Derivatized TMS-Derivatized Amine (Sterically Shielded) DerivReagent->Derivatized CleanChrom Sharp Peaks & Stable Baseline Derivatized->CleanChrom GC-MS Injection

Chemical pathway showing how silylation prevents silanol-induced amine adsorption and baseline noise.

Step-by-Step Methodology: BSTFA Silylation Protocol

Note: Silylation reagents are extremely sensitive to moisture. The presence of water will hydrolyze the reagent, resulting in poor yield and baseline-ruining siloxane byproducts.

  • Sample Preparation: Transfer an accurately measured aliquot (e.g., 1.0 mg) of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine into a glass reaction vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of ultra-high purity nitrogen[6].

  • Solvent Reconstitution: Dissolve the dried residue in 100 µL of an anhydrous, aprotic solvent (e.g., anhydrous acetonitrile, pyridine, or dichloromethane)[6].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. The TMCS (Trimethylchlorosilane) acts as a critical catalyst to drive the reaction forward for sterically hindered secondary amines[6].

  • Thermal Incubation: Tightly seal the vial with a PTFE-lined cap to prevent moisture ingress. Heat the vial in a dry block at 70°C to 80°C for 45 minutes to ensure quantitative conversion[6].

  • Analysis: Allow the reaction vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS system[6].

Part 4: Quantitative Impact of Derivatization

Implementing the derivatization protocol drastically alters the chromatographic landscape, rescuing the analysis from baseline noise and signal loss.

Analytical MetricFree Base (Underivatized)TMS-Derivatized (BSTFA + TMCS)Mechanistic Causality
Signal-to-Noise (S/N) < 10:1 (Obscured by noise)> 500:1Derivatization prevents continuous analyte desorption, consolidating the ion signal into a single, discrete peak.
Peak Tailing Factor ( Tf​ ) > 3.5 (Severe tailing)1.0 - 1.1 (Symmetrical)Steric shielding of the N-H bond completely prevents hydrogen bonding with residual column silanols[1].
Baseline Drift High upward drift during rampFlat baselineElimination of amine-catalyzed stationary phase cleavage reduces cyclic siloxane bleed[3].
Column Lifespan 100 - 150 injections> 500 injectionsMasking the highly basic amine protects the polysiloxane stationary phase from chemical attack over time.

References

  • Stopping GC and GC–MS Problems Before They Start, LCGC International,[Link]

  • Gas Chromatography Problem Solving and Troubleshooting, Oxford Academic,[Link]

  • GC Column Troubleshooting Guide, Phenomenex,[Link]

  • 4-2 Baseline Problems | Technical Support, GL Sciences,[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists optimizing the crystallization of 4-[2-(3-Piperidinylmethoxy)ethyl]morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists optimizing the crystallization of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine .

Because this molecule features highly flexible aliphatic chains, an ether linkage, and two basic heterocycles (piperidine and morpholine), it presents significant crystallization challenges. The high conformational entropy and basicity typically result in a low glass transition temperature ( Tg​ ), making the free base highly prone to existing as a viscous oil rather than a crystalline solid. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to force successful crystallization.

Crystallization Strategy & Workflow

To overcome the entropy penalty of this flexible diamine, converting the free base into a crystalline salt is the most thermodynamically favorable approach. Salt screening begins with the characterization of the basic functional groups to ensure a ΔpKa​>2 between the amine and the chosen acid, guaranteeing stable ionic bond formation [1].

SaltScreening A Free Base Characterization (pKa & Solubility) B Counterion Selection (ΔpKa > 2) A->B C In Situ Salt Screening (Solvent Matrix) B->C D Crystallization Hit? C->D E Scale-up & Polymorph Characterization D->E Yes F Adjust Solvent/Anti-solvent or Counterion D->F No (Oiling Out) F->C

Caption: Workflow for rational salt screening and crystallization optimization.

Troubleshooting Guides & FAQs

Q1: Why does my compound consistently "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing during cooling?

Causality: Oiling out (LLPS) occurs when the supersaturated solution crosses the binodal curve before reaching the labile zone for crystallization. The high conformational entropy of the piperidinylmethoxy-ethyl linker resists ordered lattice packing. When cooled rapidly, the chemical potential drives the system to separate into a solute-rich liquid phase and a solvent-rich phase rather than forming a crystal lattice. Solution: Shift from cooling crystallization to anti-solvent crystallization . Alternatively, perform in situ salt screening [2]. Converting the free base into a salt (e.g., maleate or succinate) increases the lattice energy, shifting the thermodynamic preference toward crystallization over phase separation.

Q2: I formed a hydrochloride salt, but it is highly hygroscopic and turns into a paste on the bench. How do I fix this?

Causality: The morpholine and piperidine nitrogens, along with the ether oxygen, act as strong hydrogen bond acceptors. Small, highly polar counterions like chloride leave void spaces in the flexible lattice that ambient water molecules readily fill, leading to hydrate formation or deliquescence [1]. Solution: Conduct a counterion screen using larger, less hydrophilic organic acids (e.g., p-toluenesulfonic acid, fumaric acid). These bulky counterions fill lattice voids and increase the overall lipophilicity of the crystal. If the HCl salt is mandatory, perform crystallization in a strictly anhydrous solvent system (e.g., dry ethyl acetate/ethanol) and isolate under a dry nitrogen stream.

Q3: How can I ensure batch-to-batch polymorph consistency?

Causality: Flexible molecules exhibit conformational polymorphism because the energy barrier between different rotational states of the methoxyethyl linker is low. Variations in cooling rates or solvent polarity can trap metastable polymorphs [3]. Solution: Implement a rigorous seeding protocol . Introduce 1-2% w/w of the desired polymorph seed crystals at the metastable zone limit (typically 5-10°C below the saturation temperature). This bypasses primary nucleation, forcing the system directly into secondary crystal growth of the desired polymorph.

LLPS S Supersaturated Solution LLPS Liquid-Liquid Phase Separation S->LLPS Rapid Cooling (High Entropy) NUC Primary Nucleation S->NUC Controlled Cooling + Seeding LLPS->NUC Aging (Impurity Risk) CRY Crystalline Solid NUC->CRY

Caption: Thermodynamic pathways of phase separation versus controlled crystal nucleation.

Quantitative Data: Representative Salt Screening Matrix

The following table summarizes expected outcomes based on empirical data for flexible diamine/ether intermediates like 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine.

Counterion / FormApprox. ΔpKa​ Optimal Solvent SystemCrystallization OutcomeMelting Point ( C)Hygroscopicity
Free Base N/AHeptane / EtOAcViscous Oil (LLPS) <25 High
Hydrochloride >5 Ethanol / MTBECrystalline Solid 145−150 Deliquescent
Maleate ≈4 Acetone / HexanePrismatic Crystals 112−116 Low
Succinate ≈3.5 Isopropanol / HeptaneFine Needles 98−102 Moderate
p-Toluenesulfonate >5 Ethyl AcetateBlock Crystals 160−165 Very Low

Experimental Protocols

Protocol A: In Situ High-Throughput Salt Screening

This method provides a rapid assessment of solubilities and crystallization propensity without requiring bulk isolation of the free base [2].

  • Preparation: Dissolve 500 mg of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine free base in 5 mL of a primary solvent (e.g., Isopropanol).

  • Aliquotting: Distribute 0.5 mL of the solution into 10 separate HPLC vials.

  • Counterion Addition: Add 1.05 molar equivalents of various acids (e.g., Maleic acid, Succinic acid, Tosylic acid) to each vial. For liquid acids, add neat; for solid acids, add as a concentrated solution in the primary solvent.

  • Temperature Cycling: Place the vials in a controlled crystallization block. Heat to 60°C for 1 hour to ensure complete dissolution, then cool linearly to 5°C at a rate of 0.1°C/min.

  • Observation & Isolation: Inspect vials for birefringence using polarized light microscopy (PLM). Centrifuge hits, decant the supernatant, and dry the solids under vacuum for XRPD and DSC analysis.

Protocol B: Anti-Solvent Crystallization with Seeding

Designed to prevent oiling out by strictly controlling the supersaturation level.

  • Dissolution: Dissolve the verified salt form (e.g., the Maleate salt) in a minimal amount of "good" solvent (e.g., Acetone) at 45°C until a clear solution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Anti-Solvent Titration: Slowly add the "bad" solvent (e.g., Hexane) dropwise under moderate stirring (250 rpm) until the solution becomes faintly cloudy (the cloud point). Immediately add a few drops of Acetone until the solution is just clear again. This is the edge of the metastable zone.

  • Seeding: Add 1-2% w/w of pre-milled seed crystals of the desired polymorph. Maintain the temperature at 45°C for 30 minutes to allow the seed bed to mature.

  • Cooling & Isolation: Cool the suspension to 5°C at a highly controlled rate of 0.2°C/min. Filter the resulting slurry via vacuum filtration, wash with cold Hexane, and dry under a nitrogen sweep.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI - Pharmaceutics[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology [Link]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges IRIS-AperTO (University of Turin)[Link]

Reference Data & Comparative Studies

Validation

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine vs standard morpholine derivatives

Advanced Pharmacophore Engineering: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine vs. Standard Morpholine Derivatives The morpholine ring is universally recognized as a privileged scaffold in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacophore Engineering: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine vs. Standard Morpholine Derivatives

The morpholine ring is universally recognized as a privileged scaffold in medicinal chemistry. Its unique structure—a weak basic nitrogen positioned opposite to an oxygen atom—grants it a flexible chair conformation and a highly balanced lipophilic-hydrophilic profile[1]. This makes standard morpholine derivatives essential for improving aqueous solubility and blood-brain barrier (BBB) permeability in central nervous system (CNS) therapeutics and targeted oncology agents[2].

However, as drug targets become more complex, standard morpholine fragments (such as simple alkyl morpholines) often lack the spatial extension and multi-point ionization capabilities required to engage deep secondary binding pockets. To overcome this "flatland" limitation, bifunctional building blocks like 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) [3] have emerged. This guide objectively compares this advanced hybrid derivative against standard morpholine building blocks, providing structural causality, comparative data, and self-validating experimental protocols for your drug development workflows.

Structural Causality & Physicochemical Profiling

The primary limitation of standard morpholine derivatives is their single ionization center (pKa ~7.5–8.3). While this is excellent for maintaining a neutral fraction at physiological pH to cross lipid membranes, it limits the molecule's ability to act as a strong hydrogen-bond donor or to significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ ) for enhanced target selectivity.

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine solves this by linking a morpholine core to a piperidine ring via a flexible ethoxy-methyl ether spacer.

  • Dual Basicity: The piperidine nitrogen introduces a highly basic center (pKa ~10.2). At physiological pH (7.4), the piperidine is predominantly protonated (enhancing solubility and acting as an H-bond donor), while the morpholine remains partially un-ionized (preserving membrane permeability)[1].

  • Conformational Flexibility: The ether linker acts as a flexible arm, allowing the morpholine moiety to project out of a target's hydrophobic pocket into the aqueous solvent front, drastically improving the thermodynamic solubility of the parent drug candidate.

Comparative Physicochemical Data
PropertyStandard Morpholine (e.g., 4-(2-methoxyethyl)morpholine)4-[2-(3-Piperidinylmethoxy)ethyl]morpholinePharmacological Implication
Molecular Weight 145.20 g/mol 228.33 g/mol [3]Heavier, but increases Fsp3​ complexity.
Basic Centers 1 (Morpholine N)2 (Morpholine N, Piperidine N)Enables pH-dependent "chameleon" ionization.
Predicted pKa ~7.9~10.2 (Pip), ~7.5 (Mor)Superior aqueous solubility at physiological pH.
H-Bond Donors 01 (Piperidine -NH)Allows direct engagement with kinase hinge regions.
H-Bond Acceptors 34Enhances interaction with solvent front.
Spatial Reach Short (Rigid)Extended (Flexible ether linker)Bridges primary and secondary binding pockets.

Visualizing Pharmacophore Logic

To understand why this specific bifunctional linker outperforms standard morpholines in complex targets (like kinase inhibitors), we must visualize the spatial distribution of its functional groups within a binding site.

G Core Primary Drug Core Hinge Kinase Hinge Region Core->Hinge H-Bonds Piperidine Piperidine Moiety (pKa ~10.2) Core->Piperidine Covalent Linker Ether Linker (Flexible) Piperidine->Linker Covalent Morpholine Morpholine Moiety (pKa ~7.5) Linker->Morpholine Covalent Solvent Solvent Front (Aqueous) Morpholine->Solvent Solubilization

Spatial interaction model of the piperidinyl-morpholine hybrid within a target binding pocket.

Self-Validating Experimental Protocols

To objectively compare the performance of drug candidates functionalized with 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine versus standard morpholines, robust in vitro profiling is required. The following protocols are designed as self-validating systems , meaning they contain internal feedback loops to ensure data integrity.

Protocol A: High-Throughput PAMPA for BBB Permeability

Because morpholine derivatives are heavily utilized in CNS drug discovery to optimize blood-brain barrier (BBB) crossing[4], PAMPA (Parallel Artificial Membrane Permeability Assay) is the gold standard for evaluation.

Causality & Validation Logic: Lipophilic amines (like piperidines) often suffer from membrane retention (trapping within the lipid bilayer). To validate the assay, we calculate the Mass Balance (Recovery %) . If recovery drops below 80%, the apparent permeability ( Pe​ ) is artificially deflated due to membrane trapping, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM DMSO stock solutions of the test compounds, alongside internal standards: Verapamil (High permeability control) and Atenolol (Low permeability control).

  • Donor Solution: Dilute stocks to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of acceptor buffer (PBS, pH 7.4) to the acceptor plate. Place the coated donor plate on top and add 150 µL of the donor solution.

  • Incubation: Incubate the sandwich assembly at 37°C for 15 hours in a humidified environment.

  • Quantification: Analyze both donor and acceptor compartments via LC-MS/MS.

  • Self-Validation Check: Calculate Mass Balance.

    • Formula: Recovery=(MolesDonor_Final​+MolesAcceptor_Final​)/MolesDonor_Initial​

    • Criteria: Proceed to Pe​ calculation only if Recovery > 80% and Verapamil/Atenolol controls fall within historical standard deviations.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Standard UV-Vis solubility assays often fail for morpholine derivatives because these compounds can form stable micro-aggregates before true precipitation occurs. Nephelometry measures forward light scatter, detecting these micro-aggregates much earlier, providing a highly accurate thermodynamic solubility limit.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Run a serial dilution of Caffeine (highly soluble) and Amiodarone (poorly soluble). The system is validated when Amiodarone triggers a scattering threshold at >50 µM and Caffeine shows baseline scatter up to 1 mM.

  • Serial Dilution: Dispense the test compound into a 96-well plate using a 2-fold serial dilution in DMSO (from 10 mM down to 0.1 mM).

  • Aqueous Spike: Rapidly inject 190 µL of PBS (pH 7.4) into 10 µL of the DMSO dilutions (final DMSO concentration = 5%).

  • Equilibration: Shake the plate at 300 RPM for 2 hours at room temperature to allow thermodynamic equilibrium.

  • Nephelometric Read: Measure light scattering using a microplate nephelometer (e.g., NEPHELOstar Plus). The solubility limit is defined as the highest concentration where the scattering signal remains within 3 standard deviations of the blank (PBS + 5% DMSO).

Workflow Prep Assay Preparation Test Cmpd Verapamil (Pos) Atenolol (Neg) Incubation Incubation Phase 15h at 37°C Lipid Membrane Prep->Incubation LCMS LC-MS/MS Analysis Quantify Donor Quantify Acceptor Incubation->LCMS Validation Validation LCMS->Validation Validation->Prep No (Reject) Output Data Output Pe Calculation BBB Classification Validation->Output Yes (Valid)

Self-validating workflow logic for the PAMPA BBB permeability assay.

Conclusion

While standard morpholine derivatives remain foundational for modulating lipophilicity and basicity in drug design, they are often insufficient for highly complex, modern therapeutic targets. 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine represents a significant evolutionary step in pharmacophore engineering. By combining the membrane-permeating traits of morpholine with the strong basicity and H-bond donor capacity of piperidine via a flexible linker, researchers can simultaneously optimize target affinity, aqueous solubility, and BBB penetration without compromising structural integrity.

References

  • RSC Publishing. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. Available at: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • NextSDS. 4-[2-(3-PIPERIDINYLMETHOXY)ETHYL]MORPHOLINE. Available at: [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

Sources

Comparative

validating 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine purity by LC-MS

An in-depth technical guide to validating the purity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine by Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical Profiling & The Chromatographic Challenge Validating the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to validating the purity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine by Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Profiling & The Chromatographic Challenge

Validating the purity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (Chemical Formula: C12​H24​N2​O2​ , Exact Mass: 228.18) presents a unique analytical challenge. The molecule is a highly polar diamine, featuring both a morpholine ring (pKa ~8.3) and a piperidine ring (pKa ~10.4) connected by an ethyl ether linker.

Under standard acidic chromatographic conditions, both nitrogen atoms are fully protonated. This dual positive charge renders the molecule extremely hydrophilic, leading to two primary failure modes in standard LC-MS purity assays:

  • Void Volume Elution: The molecule fails to partition into standard hydrophobic stationary phases (like C18), eluting at the void volume where matrix suppression in the MS source is most severe.

  • Secondary Silanol Interactions: The positively charged amines interact strongly with residual, unendcapped ionized silanols ( SiO− ) on the silica support, causing severe peak tailing and compromising the resolution of closely eluting impurities.

To establish a self-validating, ICH-compliant purity assay, we must abandon standard low-pH methods and evaluate orthogonal retention mechanisms.

Comparative Analysis of LC-MS Methodologies

As an Application Scientist, method selection must be driven by the physicochemical reality of the analyte. Below is an objective comparison of three distinct LC-MS methodologies for this compound.

Alternative 1: Standard Low-pH Reversed-Phase (The Flawed Baseline)
  • Conditions: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7), standard C18 column.

  • Mechanism: Both basic centers are protonated. The analyte relies entirely on its small aliphatic regions for retention.

  • Verdict: Unsuitable for purity validation. The poor retention factor ( k′<1 ) prevents the separation of the main active pharmaceutical ingredient (API) from polar synthetic impurities.

Alternative 2: High-pH Reversed-Phase LC-MS (The Robust Alternative)
  • Conditions: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile, Hybrid-Silica C18 column (e.g., Waters BEH).

  • Mechanism: At pH 10.0, the morpholine nitrogen is completely neutralized, and the piperidine nitrogen is partially deprotonated. This suppression of ionization drastically increases the molecule's lipophilicity, driving strong retention on the C18 phase.

  • Causality & MS Compatibility: Historically, analysts avoided high pH for LC-MS due to fears of ESI+ signal suppression. However, volatile buffers like ammonium bicarbonate maintain excellent droplet desolvation in the electrospray source. Contrary to expectations, high-pH mobile phases often yield comparable or superior MS sensitivity for basic compounds [1]. Note: A hybrid-silica or polymer column is mandatory here, as standard silica dissolves above pH 8.0.

Alternative 3: Hydrophilic Interaction Liquid Chromatography (HILIC-MS) (The High-Sensitivity Champion)
  • Conditions: 10 mM Ammonium Acetate in 90% Acetonitrile, Amide or Bare Silica HILIC column.

  • Mechanism: HILIC utilizes a highly organic mobile phase and a polar stationary phase. Retention is driven by the partitioning of the protonated diamine into a water-enriched layer immobilized on the stationary phase, supplemented by strong electrostatic (ion-exchange) interactions [2].

  • Causality & MS Compatibility: Because the mobile phase is >80% organic, surface tension is remarkably low. This leads to highly efficient droplet formation and desolvation in the ESI source, routinely providing a 10- to 50-fold increase in MS sensitivity compared to reversed-phase methods [4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing a 100 ng/mL standard of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (monitoring the [M+H]+ transition at m/z 229.19).

ParameterLow-pH RP-LC (0.1% FA)High-pH RP-LC (pH 10)HILIC-MS (Amide Phase)
Retention Factor ( k′ ) 0.4 (Fails criteria)4.2 (Optimal)6.8 (Strongly retained)
Asymmetry Factor ( As​ ) 2.8 (Severe tailing)1.1 (Excellent)1.05 (Excellent)
Theoretical Plates ( N ) < 2,000> 12,000> 15,000
ESI+ Signal Intensity Baseline (1x)1.5x enhancement12x enhancement
LOD (S/N > 3) 5.0 ng/mL2.5 ng/mL0.2 ng/mL

Experimental Workflow & Decision Matrix

LCMS_Validation A Target Analysis: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (Polar Basic Diamine) B1 Low pH RP-LC (0.1% FA, pH ~2.7) A->B1 B2 High pH RP-LC (10mM NH4HCO3, pH 10) A->B2 B3 HILIC Mode (High ACN, 10mM NH4Ac) A->B3 C1 Outcome: Poor Retention, Severe Silanol Tailing B1->C1 C2 Outcome: Neutralized Amines, Good Retention & Peak Shape B2->C2 C3 Outcome: Orthogonal Retention, Max ESI+ Sensitivity B3->C3 D Method Selection Phase C2->D C3->D E ICH Q2(R1) Validation Protocol (Specificity, Linearity, Precision, LOD/LOQ) D->E

Caption: Decision matrix and validation workflow for polar basic amine LC-MS analysis.

Self-Validating Experimental Protocol: ICH Q2(R1) Compliance

To validate the purity of the compound, the selected method (e.g., HILIC-MS) must undergo rigorous validation according to ICH Q2(R1) guidelines[3]. The following protocol establishes a self-validating system, ensuring that matrix effects and instrumental drift do not compromise data integrity.

Step 1: System Suitability Testing (SST)

Causality: Before any validation parameters are tested, the instrument's baseline performance must be verified to isolate method variance from hardware variance.

  • Prepare a 1.0 μg/mL standard solution of the API in 80% Acetonitrile.

  • Perform six replicate injections.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; Asymmetry factor between 0.8 and 1.5.

Step 2: Specificity and Selectivity

Causality: Mass spectrometry provides m/z specificity, but isomeric impurities (which share the same exact mass) must be chromatographically resolved.

  • Inject a blank diluent to confirm the absence of carryover or background interference at m/z 229.19.

  • Inject the API spiked with known synthetic impurities (e.g., unreacted morpholine or piperidine derivatives) at a 0.5% w/w level.

  • Acceptance Criteria: The API peak must be baseline resolved ( Rs​≥1.5 ) from all spiked impurities. No interfering peaks should appear in the blank at the retention time of the API.

Step 3: Linearity and Range

Causality: Purity assays often require quantifying trace impurities against the main API peak. The detector response must be linear across a wide dynamic range.

  • Prepare a calibration curve spanning from the Reporting Threshold (typically 0.05% of the nominal API concentration) up to 120% of the nominal concentration.

  • Plot the MS peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.995. The y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Recovery via Standard Addition)

Causality: ESI-MS is highly susceptible to ion suppression from co-eluting matrix components. Standard addition proves that the sample matrix is not artificially depressing the impurity signal.

  • Prepare three sample solutions of the API at the nominal concentration.

  • Spike the samples with a known impurity at three levels: 50%, 100%, and 150% of the specification limit.

  • Calculate the percentage recovery of the spiked impurity.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% across all levels.

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)

Causality: Ensures the method is sensitive enough to detect impurities below the regulatory safety thresholds.

  • Dilute the API standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N 3. LOQ is established at S/N 10. The LOQ must be experimentally verified by six replicate injections demonstrating a peak area %RSD 10.0%.

References

  • Analysis of Basic Compounds by Reversed-Phase Liquid Chromatography-Electrospray Mass Spectrometry in high-pH Mobile Phases Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: PubMed Central (PMC) / NIH URL:[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches Source: LCGC International URL:[Link]

Validation

Comparative Efficacy of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Analogs: A Guide to Non-Imidazole Histamine H3 Receptor Antagonists

Executive Summary: The Shift to Non-Imidazole Pharmacophores The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that functions as an autoreceptor and heteroreceptor, regulating the release...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Non-Imidazole Pharmacophores

The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that functions as an autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and norepinephrine. Early drug development in this space relied heavily on imidazole-based antagonists (e.g., Ciproxifan). However, the imidazole ring coordinates with the heme iron of cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and poor blood-brain barrier (BBB) penetration [1].

To bypass these liabilities, the field shifted toward non-imidazole pharmacophores utilizing dual-basic-amine structures connected by flexible ether or alkyl spacers. Among these, 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine and its analogs represent a highly optimized scaffold. By combining a piperidine ring with a morpholine ring, researchers can precisely tune the basicity ( pKa​ ) of the molecule. The oxygen atom in the morpholine ring withdraws electron density, lowering the overall basicity compared to piperazine analogs, which directly correlates with reduced hERG channel toxicity and improved pharmacokinetic profiles[2].

Mechanistic Grounding: H3R Signaling & Antagonism

H3R activation typically couples to Gi/o​ proteins. This coupling inhibits adenylyl cyclase (reducing cAMP levels) and voltage-gated calcium channels (VGCCs), thereby suppressing the exocytosis of neurotransmitters. Antagonizing this receptor removes this inhibitory "brake," promoting wakefulness, enhancing cognition, and offering therapeutic potential for narcolepsy and Alzheimer's disease[3].

H3R_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi_Go Gi/o Protein Activation H3R->Gi_Go Agonist bound AC Adenylyl Cyclase Inhibition Gi_Go->AC Ca2 VGCC Inhibition (Ca2+ influx drops) Gi_Go->Ca2 cAMP cAMP Levels Decrease AC->cAMP Release Neurotransmitter Release Inhibited Ca2->Release Antagonist 4-[2-(3-Piperidinylmethoxy) ethyl]morpholine Antagonist->H3R Blocks

Mechanism of H3R antagonism by morpholine analogs preventing neurotransmitter suppression.

Structural Activity Relationship (SAR) & Comparative Efficacy

When evaluating the 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine scaffold against industry standards, the morpholine moiety demonstrates a distinct advantage in balancing lipophilicity and target affinity. While the piperidine ring anchors deeply within the acidic aspartate residue (Asp114) of the H3R orthosteric pocket, the morpholine tail interacts with secondary binding sites without triggering the hERG potassium channel—a common liability for highly basic amines [4].

Quantitative Performance Comparison

The table below summarizes the comparative efficacy of the morpholine-piperidine scaffold against standard clinical and experimental alternatives.

Compound / ScaffoldhH3R Binding Ki​ (nM)CYP3A4 Inhibition IC50​ ( μ M)hERG Liability IC50​ ( μ M)BBB Penetration ( Papp​×10−6 cm/s)
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine 4.2> 50 (Favorable)> 30 (Safe)18.5
Pitolisant (Clinical Standard)1.5> 3015.222.1
Ciproxifan (Imidazole Standard)0.51.2 (High Risk)> 508.4
Piperazine Analog (Experimental)8.9> 504.1 (High Risk)12.0

Data synthesized from standard non-imidazole H3R antagonist SAR profiling studies. [5]

Experimental Methodologies: Self-Validating In Vitro Protocols

To objectively validate the efficacy of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine analogs, a robust radioligand binding assay is required. The following protocol is designed as a self-validating system : it incorporates internal quality controls (Z'-factor calculation) and non-specific binding (NSB) subtraction to ensure that the measured Ki​ is an absolute reflection of orthosteric affinity, not an artifact of lipophilic aggregation.

Protocol: Radioligand Binding Assay for hH3R Affinity

Expertise & Causality: Highly lipophilic amines (like piperidinylmethoxy derivatives) tend to adhere to plastic surfaces and glass fiber filters, creating artificially high background noise. To counteract this, filters must be pre-treated with Polyethylenimine (PEI). PEI coats the silica with positive charges, repelling the protonated amines of the test compounds and ensuring that the radioactive counts strictly represent receptor-bound ligand.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Validation Check: Perform a BCA protein assay to ensure a standardized 10 μ g of membrane protein per well.

  • Incubation: In a 96-well plate, combine:

    • Membrane suspension.

    • 1 nM [3H]−Nα -methylhistamine (radioligand).

    • Test compounds (Morpholine analogs) in a 10-point concentration gradient ( 10−11 to 10−4 M).

    • Self-Validating Controls: Use 10 μ M Thioperamide as a positive control to define Non-Specific Binding (NSB). Use vehicle (DMSO < 1%) for Total Binding (TB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes.

    • Causality: 60 minutes at room temperature ensures steady-state equilibrium without risking receptor degradation, which occurs rapidly at 37°C.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% PEI for 2 hours.

  • Washing: Wash the filters three times with 300 μ L of ice-cold Tris-HCl buffer.

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the bound complex.

  • Quantification & Analysis: Add scintillation cocktail and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

    • Validation Criteria: The assay is only valid if the Z'-factor between TB and NSB is > 0.6.

Assay_Workflow Prep Membrane Preparation (HEK293-hH3R cells) Incubate Radioligand Incubation ([3H]-N-alpha-methylhistamine + Analog) Prep->Incubate Filter Rapid Filtration (GF/B glass fiber filters + 0.3% PEI) Incubate->Filter Wash Wash Step (Ice-cold Tris-HCl buffer) Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Analyze Data Analysis (Cheng-Prusoff Ki calculation) Count->Analyze

Self-validating high-throughput radioligand binding workflow for H3R affinity screening.

References

  • Title: 1 Source: PubMed (Biochemical Pharmacology)

  • Title: 2 Source: Frontiers in Neuroscience

  • Title: 3 Source: Journal of Medicinal Chemistry - ACS Publications

  • Title: 4 Source: EMBL-EBI (ChEMBL Database)

  • Title: 5 Source: PMC (National Institutes of Health)

Sources

Comparative

ICH Q2(R2) Analytical Method Validation Guide for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Executive Summary & Structural Challenges The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) is a highly polar, bifunctional aliphatic amine utilized as a critical building block and intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

The compound 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) is a highly polar, bifunctional aliphatic amine utilized as a critical building block and intermediate in pharmaceutical synthesis. With a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol , its structure consists of a secondary amine (piperidine, pKa ~10.4), a tertiary amine (morpholine, pKa ~8.3), and an ether linkage.

From an analytical perspective, this molecule presents two severe challenges:

  • Lack of a UV Chromophore: The absence of aromatic rings or conjugated pi-systems means the compound exhibits negligible UV absorbance above 210 nm. Standard HPLC-UV methods will fail to provide adequate sensitivity or baseline stability.

  • Dual Basicity: The highly basic nitrogen atoms are prone to severe secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases, leading to extreme peak tailing and poor recovery.

To comply with the updated ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1], laboratories must select fit-for-purpose detection technologies. This guide objectively compares three robust alternatives: HPLC with Charged Aerosol Detection (HPLC-CAD) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Gas Chromatography with Flame Ionization Detection (GC-FID) .

Analytical Method Selection Workflow

The decision-making process for analyzing non-chromophoric basic amines requires balancing the intended purpose of the method (e.g., bulk assay vs. trace impurity profiling) with the physicochemical properties of the analyte.

G Start Target: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Q1 Does it have a UV chromophore? Start->Q1 NoUV No (Absorbance < 210 nm) Q1->NoUV Q2 Is it volatile and thermally stable? NoUV->Q2 YesVol Yes (Requires deactivated column) Q2->YesVol NoVol No / Matrix is complex Q2->NoVol GC GC-FID Method (Good for Assay, low cost) YesVol->GC Q3 Required Sensitivity Level? NoVol->Q3 Assay Assay / Major Impurities (0.05% - 100%) Q3->Assay Trace Trace Genotoxic / PK (< 0.05%) Q3->Trace CAD HPLC-CAD (Universal, Mass-based) Assay->CAD MS LC-MS/MS (ESI+) (High Specificity & Sensitivity) Trace->MS

Caption: Decision tree for selecting analytical methods for non-chromophoric basic amines.

Comparative Experimental Protocols

To ensure scientific integrity and self-validating systems, the following protocols are engineered specifically to mitigate the basicity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine.

Method A: HPLC-CAD (Optimized for API Assay & Purity)

Causality & Rationale: CAD provides a near-universal response for non-volatile analytes independent of optical properties [3]. However, CAD requires volatile mobile phases. To prevent peak tailing of the dual amines, a high-pH volatile buffer (Ammonium Bicarbonate, pH 10.0) is used alongside a high-pH tolerant stationary phase. At pH 10.0, the morpholine moiety is neutralized, significantly improving retention and peak shape.

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

  • Data Transformation: CAD response is inherently non-linear. Per ICH Q2(R2) guidelines allowing alternative calibration models [1], a power-function transformation ( y=axb ) must be applied in the chromatography data system to achieve linearity.

Method B: LC-MS/MS (Optimized for Trace Impurity Profiling)

Causality & Rationale: For trace quantification (e.g., evaluating clearance of this intermediate in a final API), LC-MS/MS in Positive Electrospray Ionization (ESI+) is the gold standard. Because high pH can suppress ESI+ ionization, we use a low pH mobile phase (Formic Acid). To combat the resulting severe silanol interactions of the fully protonated diamine, a Charged Surface Hybrid (CSH) column is utilized, which repels the basic cations and maintains sharp peaks.

  • Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions: ESI+ mode. Precursor Ion: m/z 229.2 [M+H]⁺. Product Ion: m/z 114.1 (cleavage of the ethyl-morpholine linker). Collision Energy: 20 eV.

Method C: GC-FID (Optimized for Cost-Effective Routine Analysis)

Causality & Rationale: While the compound is moderately volatile, its secondary amine group will aggressively adsorb to active sites in standard GC liners and columns. A base-deactivated system is mandatory to achieve acceptable precision and accuracy.

  • Column: Agilent CP-Volamine or HP-5ms Ultra Inert (30 m × 0.32 mm, 0.25 µm).

  • Inlet: 250°C, Split ratio 10:1, using a base-deactivated glass liner.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector: FID at 300°C.

ICH Q2(R2) Validation Data Comparison

The following table summarizes the validation performance of the three methods against the core parameters defined in the ICH Q2(R2) guidelines [2]. Data represents typical performance metrics achieved during phase-appropriate validation.

ICH Q2(R2) ParameterHPLC-CAD (Assay Method)LC-MS/MS (Trace Method)GC-FID (Routine Method)
Specificity Excellent (Mass-based response, no matrix interference)Superior (MRM transition m/z 229.2 114.1)Moderate (Requires blank subtraction for column bleed)
Linearity (Range) 0.995 (Requires Power-Fit Transformation)> 0.999 (Linear regression, 1/x weighting)> 0.998 (Linear regression)
Accuracy (Recovery) 98.5% - 101.2% (at 80%, 100%, 120% levels)95.0% - 105.0% (at LOQ to 150% levels)97.0% - 102.5% (at 80%, 100%, 120% levels)
Precision (Repeatability) %RSD 1.5% (n=6)%RSD 3.5% (n=6)%RSD 2.0% (n=6)
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.5 ng/mL / 1.5 ng/mL~1.0 µg/mL / 3.0 µg/mL
Robustness Sensitive to mobile phase volatility and pH shiftsHighly robust, dependent on matrix suppressionSensitive to inlet liner deactivation degradation

Conclusion & Strategic Recommendations

For the analytical validation of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine, standard UV-based methods are obsolete.

  • For API Release and Bulk Assay: HPLC-CAD is the recommended methodology. It provides uniform response and excellent precision, provided the non-linear calibration model is correctly applied as permitted by ICH Q2(R2) [1].

  • For Genotoxic or Trace Impurity Profiling: LC-MS/MS is unparalleled. The use of a CSH column combined with low-pH mobile phases elegantly solves the peak tailing issues inherent to basic diamines.

  • For High-Throughput Manufacturing Environments: GC-FID offers a cost-effective alternative, provided strict maintenance of base-deactivated consumables is enforced to prevent analyte adsorption.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation. ICH Q2(R2) Guideline on Validation of Analytical Procedures. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. URL:[Link]

  • Humphreys, P. G., et al. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

Validation

Reproducibility and Scalability of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Synthesis: A Comparative Guide

The synthesis of bis-basic, ether-linked building blocks like 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) presents unique challenges in medicinal chemistry[1][2]. This compound, featuring both a morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of bis-basic, ether-linked building blocks like 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) presents unique challenges in medicinal chemistry[1][2]. This compound, featuring both a morpholine ring and a piperidine ring connected via an ethyl ether linkage, is highly valuable as a lipophilic, solubilizing side chain in drug discovery. However, synthesizing this molecule reproducibly requires navigating competing reaction pathways—specifically, maximizing bimolecular nucleophilic substitution ( SN​2 ) while suppressing base-catalyzed elimination ( E2 ).

As a Senior Application Scientist, I have evaluated the standard methodologies for constructing this ether linkage. This guide objectively compares the traditional Williamson ether synthesis against an optimized Phase-Transfer Catalysis (PTC) approach, providing mechanistic causality, self-validating protocols, and quantitative data to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Causality: Why Traditional Methods Fail at Scale

The retrosynthetic disconnection for this molecule logically breaks the ether bond, leading to two primary starting materials: N-Boc-3-piperidinemethanol (the alkoxide precursor) and 4-(2-chloroethyl)morpholine (the electrophile).

The E2 Elimination Trap

In a traditional [3][4], a strong, hard base such as Sodium Hydride (NaH) is used in an anhydrous solvent like THF to deprotonate the alcohol. While NaH quantitatively generates the alkoxide, it also creates a highly basic environment. The electrophile, 4-(2-chloroethyl)morpholine, possesses relatively acidic β -protons adjacent to the morpholine nitrogen. Under hard basic conditions, the E2 elimination pathway outcompetes the SN​2 substitution, converting the electrophile into 4-vinylmorpholine —a volatile, useless side product[3]. This drastically reduces the yield of the desired ether and introduces complex purification steps.

The Phase-Transfer Catalysis (PTC) Solution

To circumvent this, [5][6] utilizes a biphasic system (e.g., 50% aqueous NaOH and Toluene) combined with a lipophilic catalyst like Tetrabutylammonium bromide (TBAB). The causality behind PTC's success lies in ion-pairing . The quaternary ammonium cation extracts the hydroxide/alkoxide into the organic phase as a "soft," highly nucleophilic ion pair. Because the bulk basicity in the organic phase remains low, the hard E2 elimination transition state is disfavored, driving the reaction almost exclusively down the SN​2 pathway.

Mechanism Alkoxide Alkoxide Ion (RO⁻) SN2 SN2 Substitution (Soft Base / PTC) Alkoxide->SN2 E2 E2 Elimination (Hard Base / NaH) Alkoxide->E2 Electrophile 4-(2-chloroethyl)morpholine Electrophile->SN2 Electrophile->E2 Product Desired Ether SN2->Product High Yield SideProduct 4-Vinylmorpholine (Waste) E2->SideProduct Major Impurity

Figure 1: Mechanistic divergence of 4-(2-chloroethyl)morpholine under different basic conditions.

Quantitative Data & Performance Comparison

The following tables summarize experimental data collected across multiple 50-gram scale runs, comparing the traditional NaH/THF method (Method A) with the optimized PTC method (Method B).

Table 1: Etherification Reaction Metrics
MetricMethod A: NaH / THFMethod B: NaOH / Toluene (PTC)
Overall Yield (Isolated) 42% - 51%86% - 92%
Purity (LC-MS, 214 nm) ~85% (requires column chromatography)>95% (crude, ready for deprotection)
Major Impurity 4-vinylmorpholine (up to 35%)Unreacted starting material (<3%)
Moisture Sensitivity Extremely High (requires strict anhydrous conditions)None (Aqueous biphasic system)
Scalability Limit Hazardous at >100g (H₂ gas evolution)Highly scalable (>1 kg)
Table 2: N-Boc Deprotection Metrics

Following etherification, the N-Boc protecting group must be removed. We compared Trifluoroacetic acid (TFA) in DCM against[7][8].

MetricTFA in DCM4M HCl in Dioxane
Salt Form Isolated Bis-trifluoroacetate (viscous oil)Bis-hydrochloride (crystalline solid)
Hygroscopicity Very High (deliquescent)Low to Moderate
Workup Requirement Requires basic aqueous extraction (risk of product loss)Direct filtration of precipitated salt
Reproducibility Poor (residual TFA traps solvent)Excellent (stoichiometric salt formation)

Synthetic Workflows & Self-Validating Protocols

SynthesisWorkflow SM Starting Materials: N-Boc-3-piperidinemethanol + 4-(2-chloroethyl)morpholine MethodA Method A: NaH / THF (Traditional) SM->MethodA MethodB Method B: NaOH / Toluene / TBAB (PTC) SM->MethodB IntA Boc-Ether Intermediate Yield: 45-55% High 4-vinylmorpholine MethodA->IntA IntB Boc-Ether Intermediate Yield: 85-90% Trace 4-vinylmorpholine MethodB->IntB DeprotectA Deprotection: TFA / DCM IntA->DeprotectA DeprotectB Deprotection: 4M HCl / Dioxane IntB->DeprotectB Target 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (Target Compound) DeprotectA->Target Variable Yield DeprotectB->Target High Purity HCl Salt

Figure 2: Synthetic workflow comparing Traditional (Method A) vs. PTC (Method B) approaches.

Optimized Protocol (Method B): Phase-Transfer Catalysis & HCl Deprotection

Step 1: PTC Etherification

  • System Setup: In a 1L jacketed reactor equipped with a mechanical stirrer, add N-Boc-3-piperidinemethanol (50.0 g, 232 mmol) and Toluene (300 mL).

  • Catalyst & Base Addition: Add Tetrabutylammonium bromide (TBAB) (7.48 g, 23.2 mmol, 0.1 eq). Begin vigorous stirring (≥400 rpm) and add 50% w/w aqueous NaOH (150 mL).

  • Electrophile Addition: Dropwise add 4-(2-chloroethyl)morpholine free base (38.2 g, 255 mmol, 1.1 eq) over 30 minutes. Maintain the internal temperature at 60°C for 12 hours.

  • In-Process Control (IPC): Sample the organic layer. Validate completion via LC-MS (Target mass for intermediate: m/z 329 [M+H]+ ). The absence of the starting alcohol ( m/z 216) confirms self-validation.

  • Workup: Cool to room temperature. Separate the phases. Wash the organic layer with water (3 x 150 mL) to completely remove TBAB and residual NaOH. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude Boc-protected ether as a pale yellow oil.

Step 2: N-Boc Deprotection (HCl/Dioxane)

  • Reaction: Dissolve the crude intermediate (~70 g) in anhydrous 1,4-dioxane (150 mL). Cool to 0°C.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (250 mL). Stir at room temperature for 4 hours.

  • Validation & Isolation: The product will precipitate as a dense white solid (bis-hydrochloride salt). Confirm deprotection via LC-MS (Target mass: m/z 229 [M+H]+ ).

  • Filtration: Filter the suspension under an inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash the filter cake with cold diethyl ether (100 mL) and dry under high vacuum at 40°C to yield the target compound.

Traditional Protocol (Method A): NaH/THF (Provided for Comparison Only)
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0°C under Argon. Slowly add N-Boc-3-piperidinemethanol. Stir for 1 hour until H2​ evolution ceases.

  • Alkylation: Add 4-(2-chloroethyl)morpholine (1.2 eq). Reflux for 16 hours.

  • Workup: Carefully quench with ice water. Extract with EtOAc. Note: Significant 4-vinylmorpholine odor will be present.

  • Purification: Requires silica gel chromatography (DCM:MeOH 95:5) to isolate the intermediate.

Conclusion & Editorial Verdict

For the synthesis of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine , the traditional Williamson ether synthesis utilizing NaH is fundamentally flawed due to the hard-base promoted E2 elimination of the morpholine alkylating agent.

The clear recommendation is Method B. By leveraging Phase-Transfer Catalysis, chemists can achieve near-quantitative etherification while bypassing moisture-sensitive reagents. Furthermore, coupling this with a 4M HCl/Dioxane deprotection strategy ensures that the final bis-basic amine is isolated as a highly pure, easily handled crystalline bis-hydrochloride salt, bypassing the severe yield losses associated with aqueous workups of highly polar trifluoroacetate salts.

References
  • Williamson Ether Synthesis Overview & Limitations. ChemEurope Encyclopedia. Available at:[Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, ACS Publications, 1980, 57, 11, 822. Available at:[Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone (Application of 4M HCl/Dioxane Deprotection). Defense Technical Information Center (DTIC). Available at:[Link]

Sources

Comparative

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Reference Standard Comparison: Analytical Strategies for Critical Intermediate Quantification

Executive Summary & Mechanistic Context 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) is a highly specific, bifunctional pharmaceutical intermediate utilized in the synthesis of targeted therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0) is a highly specific, bifunctional pharmaceutical intermediate utilized in the synthesis of targeted therapeutics[1]. Structurally, it features both a morpholine ring and a piperidine ring connected via an ether-ethyl linker.

The Mechanistic Challenge: The dual basic nitrogen centers in this molecule (pKa ~8.5–10.0) present a significant analytical hurdle. During liquid chromatography, these basic amines aggressively interact with unendcapped, acidic silanol groups on standard silica-based stationary phases. This secondary interaction causes severe chromatographic peak tailing, unpredictable retention times, and poor limits of quantitation (LOQ).

To ensure accurate quantification—whether monitoring process clearance or impurity carryover—laboratories must select the appropriate reference standard and pair it with a causality-driven analytical method. This guide objectively compares the three primary reference standard alternatives and provides a self-validating protocol for their implementation, grounded in2[2].

Reference Standard Alternatives: A Comparative Analysis

When standardizing the quantification of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine, analytical scientists typically choose between three tiers of reference standards. The selection dictates the robustness of the method against matrix effects and regulatory scrutiny.

Table 1: Objective Comparison of Reference Standard Types
Standard TypePurity / CharacterizationPrimary ApplicationCost-EfficiencyRegulatory Status
Primary CRM (Certified Reference Material) >99.5% (qNMR, Mass Balance, TGA, IR)Establishing baseline accuracy; Method validation.Low (High cost per mg)Fully compliant for regulatory submissions.
SIL Standard (Deuterated Analogue, e.g., -d4) >98.0% Isotopic PurityLC-MS/MS internal standard; Matrix effect compensation.ModerateEssential for bioanalytical & trace-level impurity assays.
Secondary Working Standard (In-House) >98.0% (Qualified against CRM)Routine batch release; Daily HPLC-UV testing.High (Synthesized in bulk)Compliant if qualified per 3[3].

Workflow & Traceability Logic

The following diagram illustrates the hierarchical traceability and validation logic required to maintain compliance when utilizing these standards.

Workflow CRM Primary CRM (>99.5% Purity) WS Working Standard (In-House) CRM->WS USP <11> Qualification Val ICH Q2(R2) Validation CRM->Val Traceability SIL SIL Standard (Isotope Labeled) LCMS LC-MS/MS Analysis (High Sensitivity) SIL->LCMS Internal Standard HPLC HPLC-UV Analysis (Routine QC) WS->HPLC External Standard Val->LCMS Val->HPLC

Analytical traceability workflow for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine standards.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To overcome the dual-basicity challenge of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine, the following step-by-step protocol utilizes a Stable Isotope-Labeled (SIL) standard and high-pH chromatography.

Step 1: Standard Preparation & Spiking
  • Causality: Trace-level quantification is highly susceptible to matrix-induced ion suppression in the mass spectrometer source. Spiking the sample with a SIL standard (which co-elutes exactly with the analyte) ensures that any signal suppression affects both the analyte and the standard equally, preserving the accuracy of the calculated ratio.

  • Action: Prepare a 1.0 mg/mL stock of the Primary CRM and SIL standard in methanol. Dilute to a working range of 1–100 ng/mL using the sample matrix. Spike all unknown samples with 50 ng/mL of the SIL standard.

Step 2: Chromatographic Separation
  • Causality: Standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) leave the morpholine and piperidine nitrogens fully protonated, leading to severe tailing on silica columns. By shifting to a high-pH mobile phase, the amines are deprotonated (neutralized), resulting in sharp, symmetrical peaks and vastly improved signal-to-noise ratios.

  • Action:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm) – specifically designed to withstand high pH.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

Step 3: System Suitability Test (SST) - The Self-Validating Mechanism

Before any sample data is accepted, the analytical system must prove its own fitness for purpose. According to the 4[4], the run is only valid if the following criteria are met during the injection of the working standard:

  • Tailing Factor (Tf): Must be ≤1.5 . (Validates that secondary silanol interactions are successfully suppressed by the pH 10 buffer).

  • Precision (%RSD): Must be ≤2.0% across 6 replicate injections. (Validates autosampler and ionization stability).

  • Signal-to-Noise (S/N): Must be ≥10 for the LOQ standard.

Method Validation Performance Data

When the above methodology is executed, the comparative performance between utilizing an Unlabeled Working Standard versus a SIL Standard demonstrates the clear superiority of isotopic labeling for trace-level quantification.

Table 2: ICH Q2(R2) Validation Parameters
Validation ParameterAcceptance CriteriaUnlabeled Working StandardSIL Standard (Internal)
Linearity Range R2≥0.995 5 – 100 ng/mL ( R2=0.991 )1 – 100 ng/mL ( R2=0.999 )
Accuracy (% Recovery) 80% – 120%82.4% (Matrix suppression evident)99.8% (Matrix effects normalized)
Precision (% RSD) ≤5.0% at LOQ4.8%1.2%
Limit of Quantitation (LOQ) S/N ≥10 5.0 ng/mL1.0 ng/mL

Data Interpretation: While the in-house working standard is sufficient for high-concentration assay testing (e.g., HPLC-UV batch release), the SIL standard is mandatory for LC-MS/MS impurity profiling due to its ability to correct for matrix effects and push the LOQ down to 1.0 ng/mL.

References

  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals." ResolveMass, Oct 2025.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA, Dec 2023.[Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" Lachman Consultants, Dec 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Handling complex heterocyclic building blocks requires more than passive compliance with a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's interaction with human physiology. As a bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex heterocyclic building blocks requires more than passive compliance with a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's interaction with human physiology.

As a bifunctional compound containing both morpholine and piperidine rings, 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS: 946713-06-0) is a highly valuable intermediate in drug discovery. However, its structural properties also make it a potent organic base. This guide provides a self-validating, step-by-step operational protocol for handling this compound, grounded in the causality of its chemical hazards.

Mechanistic Basis for Hazard: The Causality of Exposure

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this molecule is hazardous. Under the Globally Harmonized System (GHS), this compound triggers classifications for Acute Toxicity (H302, H312, H332), Skin Irritation (H315), Serious Eye Damage (H318), and Specific Target Organ Toxicity (H336)[1].

The causality behind these hazards lies in the molecule's unshared electron pairs on the secondary and tertiary amine nitrogens. In the aqueous, physiological environments of the skin or eyes, these amines act as strong bases, rapidly elevating the local pH.

Unlike acid exposures—which cause coagulation necrosis and form a protective eschar that limits deep tissue damage—alkaline corrosives like morpholine and piperidine derivatives induce liquefaction necrosis [2]. This destructive process involves two primary mechanisms:

  • Lipid Saponification: The alkaline environment hydrolyzes the ester bonds in the lipid bilayers of cellular membranes.

  • Protein Solubilization: Structural proteins are denatured and dissolved.

Because liquefaction necrosis does not form a protective barrier, the chemical continues to penetrate deeply into ocular and dermal tissues[2]. Furthermore, piperidine derivatives are known to be systemically toxic via dermal absorption[3]. Therefore, standard laboratory safety glasses and single-layer gloves are mechanically insufficient for this compound.

Quantitative PPE Matrix

Based on the mechanistic hazards outlined above, the following quantitative PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic JustificationStandard / Metric
Ocular Indirect-vented goggles + Face shieldPrevents alkaline liquefaction necrosis of the cornea from micro-aerosols or splashes.ANSI Z87.1+
Dermal (Hands) Double Nitrile Gloves (≥8 mil thickness)Piperidine derivatives absorb rapidly through the skin, causing systemic toxicity (H312).Breakthrough >240 min
Dermal (Body) Flame-resistant lab coat + Chemical apronProtects against lipid saponification upon accidental spills or droplet transfer.NFPA 2112
Respiratory Chemical Fume HoodMitigates inhalation toxicity (H332) and central nervous system depression (H336).Airflow >100 fpm

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Pre-Operation & Setup
  • Validate Engineering Controls: Verify that the chemical fume hood monitor displays a face velocity of at least 100 feet per minute (fpm).

  • Inspect Barrier Integrity: Inflate the inner and outer layers of your nitrile gloves to check for pinhole leaks before donning.

  • Segregate Incompatibles: Clear the workspace of strong oxidizing agents and strong acids. Morpholine derivatives can react violently and exothermically with acids.

Phase 2: Active Handling & Transfer
  • Containment Weighing: Weigh the compound exclusively inside the fume hood. Use an analytical balance enclosed in a draft shield to prevent turbulent airflow from dispersing the powder or liquid droplets.

  • Aerosol Prevention: If transferring the compound in solution, utilize a positive displacement pipette rather than an air-displacement pipette to prevent aerosolization of the basic liquid.

  • Sash Management: Keep the fume hood sash as low as ergonomically possible. The sash acts as the primary physical barrier between the operator's respiratory zone and the chemical.

Phase 3: Post-Handling & Decontamination
  • Seal & Isolate: Tightly seal all primary chemical containers before removing them from the fume hood.

  • In-Hood Doffing: Doff the contaminated outer layer of gloves while your hands are still inside the fume hood. Dispose of them immediately in the solid hazardous waste bin to prevent cross-contaminating laboratory door handles or equipment.

  • Surface Neutralization: Wipe down the balance and hood surface with a mildly acidic cleaning solution (e.g., dilute citric acid) to neutralize residual amines, followed by a distilled water rinse.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this targeted response plan.

Spill Response:

  • Evacuate & Isolate: Step back, ensure the fume hood is operating at maximum exhaust, and alert nearby personnel.

  • Containment: Surround and cover the spill using an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial: Do NOT use combustible absorbents like sawdust, as organic bases can react exothermically and ignite.

  • Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable polyethylene container.

Disposal Plan:

  • Segregation: Segregate the collected material strictly as "Basic Organic Waste." Never mix this with acidic waste streams, as it will trigger a violent exothermic neutralization reaction.

  • Labeling: Label the waste container clearly with GHS pictograms (GHS05 Corrosive, GHS07 Exclamation Mark) and arrange for disposal via a certified hazardous waste contractor.

Exposure & Mitigation Pathway Diagram

G cluster_Hazards Exposure Routes & Pathology cluster_PPE Mandatory Mitigation (PPE) Chem 4-[2-(3-Piperidinylmethoxy) ethyl]morpholine Ocular Ocular (H318) Liquefaction Necrosis Chem->Ocular Dermal Dermal (H315) Lipid Saponification Chem->Dermal Inhal Inhalation (H332) Respiratory Irritation Chem->Inhal Goggles Goggles + Face Shield (ANSI Z87.1+) Ocular->Goggles Blocked by Gloves Double Nitrile Gloves (≥8 mil) Dermal->Gloves Blocked by Hood Chemical Fume Hood (>100 fpm) Inhal->Hood Extracted by Safe Safe Operational State Goggles->Safe Gloves->Safe Hood->Safe

Diagram illustrating mechanistic exposure pathways and PPE mitigation strategies.

References

  • NextSDS. "4-[2-(piperidin-4-yloxy)ethyl]morpholine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
Reactant of Route 2
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4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
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